4,8,12,16-Tetramethylheptadecan-4-olide
Description
Properties
CAS No. |
96168-15-9 |
|---|---|
Molecular Formula |
C21H40O2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one |
InChI |
InChI=1S/C21H40O2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-15-21(5)16-14-20(22)23-21/h17-19H,6-16H2,1-5H3 |
InChI Key |
LGWNRNDWDZHUNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC1(CCC(=O)O1)C |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Natural Sources of 4,8,12,16-Tetramethylheptadecan-4-olide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known natural sources of the lactone 4,8,12,16-Tetramethylheptadecan-4-olide. This document compiles available quantitative data, details experimental protocols for its isolation, and presents a visual representation of a typical extraction and isolation workflow. This information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Occurrences and Quantitative Analysis
This compound has been identified in a variety of plant species. The concentration of this compound can vary significantly depending on the plant part, the extraction solvent, and the specific methodology employed. A summary of the currently available quantitative data is presented in Table 1.
| Plant Species | Plant Part | Extraction Method/Solvent | Concentration (% of Extract) | Reference |
| Schinus polygamus | Leaves | Hexane Extraction | 1.08 | [1] |
| Memecylon umbellatum | Stems | Chloroform Extract | 1.09 | [2] |
| Cirsium arvense subsp. vestitum | Stem-leaf | Chloroform Extract | 0.06 | [3] |
| Aquilaria malaccensis (treated) | Wood | Essential Oil (Hydrodistillation) | 0.07 | |
| Deinbollia pinnata | Leaves | Ultrasonic Assisted Extraction | Not explicitly quantified | [4][5] |
| Garcinia cowa | Leaves | Methanolic Extract | Identified, not quantified | |
| Crocus sativus | Not specified | Not specified | Identified, not quantified | |
| Hypericum perforatum | Not specified | Not specified | Identified, not quantified | |
| Aquilaria agallocha | Not specified | Not specified | Identified, not quantified | |
| Aquilaria sinensis | Not specified | Not specified | Identified, not quantified | |
| Emilia sonchifolia | Not specified | Not specified | Identified, not quantified | |
| Nerium oleander | Not specified | Not specified | Identified, not quantified |
Table 1: Natural Sources and Quantitative Data of this compound
Experimental Protocols: Isolation from Deinbollia pinnata
The following protocol for the isolation of this compound is based on the methodology described by Rufai et al. (2019).[4][5]
1. Plant Material Preparation:
-
Collect fresh leaves of Deinbollia pinnata.
-
Wash the leaves thoroughly with water to remove any debris.
-
Air-dry the leaves at room temperature.
-
Grind the dried leaves into a fine powder.
2. Optimized Ultrasonic-Assisted Extraction:
-
Combine the powdered leaf material with a 50:50 (v/v) mixture of n-hexane and ethyl acetate.
-
Perform ultrasonic-assisted extraction for 35 minutes at a temperature of 45°C. This process is designed to enhance the extraction efficiency of the target compound.
-
Filter the extract to separate the plant residue from the liquid phase.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation and Purification:
-
Subject the crude extract to column chromatography over silica (B1680970) gel.
-
Elute the column with a gradient solvent system, starting with n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest, as identified by comparison with a standard or by spectroscopic analysis.
-
Further purify the combined fractions using preparative TLC or another round of column chromatography to yield pure this compound.
4. Structural Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the extraction and isolation of this compound from a plant source.
Caption: Extraction and isolation workflow for this compound.
Biological Activity and Signaling Pathways
To date, there is a notable lack of specific research on the biological activities and potential signaling pathways directly modulated by this compound. While the plants from which it is isolated may have documented medicinal properties, the pharmacological effects of this specific lactone remain an area for future investigation. Further studies are required to elucidate its potential therapeutic applications and mechanisms of action.
Conclusion
This technical guide consolidates the current knowledge on the natural sources of this compound. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers aiming to isolate and study this compound. The significant gaps in the understanding of its biological activity highlight a promising avenue for future research in the fields of pharmacology and drug development.
References
Unveiling the Potential: A Technical Guide to the Biological Activity of 4,8,12,16-Tetramethylheptadecan-4-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8,12,16-Tetramethylheptadecan-4-olide is a diterpenoid lactone that has been identified as a constituent in a variety of plant species. Preliminary research on crude extracts containing this compound suggests a spectrum of biological activities, hinting at its potential as a lead compound for drug discovery. This technical guide provides a comprehensive overview of the currently available data on the biological activity of this compound, with a critical evaluation of the existing evidence. It is important to note that while the compound has been isolated, a significant portion of the available biological data pertains to crude plant extracts rather than the pure, isolated compound. This guide will clearly distinguish between data from extracts and any available information on the pure compound.
Quantitative Biological Activity Data
The majority of quantitative data available relates to the biological activity of crude plant extracts in which this compound has been identified as a component. It is crucial to interpret this data with the understanding that the observed activity may be due to the synergistic effects of multiple compounds within the extract, and not solely attributable to this compound.
Table 1: Anti-proliferative Activity of Plant Extracts Containing this compound
| Plant Species | Extract Type | Cancer Cell Line | IC50 Value | Citation |
| Garcinia cowa | Methanolic leaf extract | MDA-MB-468 (Breast cancer) | 72.64 ± 3.29 µg/mL | [1] |
| Strobilanthes ciliatus | Ethanolic leaf extract | HT-29 (Colon cancer) | 33.62 µg/mL | [2] |
Note: The contribution of this compound to the observed IC50 values is currently unknown. Further studies on the isolated compound are required to determine its specific cytotoxic potency.
Experimental Protocols
Detailed experimental protocols for biological assays performed specifically on pure this compound are not extensively documented in the available literature. However, based on the studies of the extracts containing this compound, the following general methodologies have been employed.
Anti-proliferative Activity Assessment (MTT Assay)
The anti-proliferative activity of the plant extracts was primarily evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Workflow:
Protocol Details:
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-468, HT-29) are seeded in 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the plant extract containing this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution is added to each well.
-
Formazan (B1609692) Solubilization: Following another incubation period, the resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Potential Mechanisms and Signaling Pathways (Hypothetical)
Currently, there is no direct experimental evidence elucidating the mechanism of action or the specific signaling pathways modulated by pure this compound. However, based on the activities observed in the crude extracts and the known functions of other diterpenoid lactones, some hypothetical pathways can be proposed for future investigation.
The anti-proliferative effects observed in the extracts could potentially be mediated through the induction of apoptosis.
Future Directions and Conclusion
The identification of this compound in biologically active plant extracts is a promising first step. However, to fully understand its therapeutic potential, a dedicated research effort focusing on the isolated compound is imperative.
Key areas for future research include:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.
-
In Vitro Bioassays: Systematic screening of the pure compound for a range of biological activities, including anti-proliferative, anti-inflammatory, antimicrobial, and antioxidant effects, to determine its specific potency and spectrum of action.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by the compound to understand how it exerts its biological effects.
-
In Vivo Studies: Evaluation of the efficacy and safety of the pure compound in relevant animal models of disease.
References
An In-depth Technical Guide to 4,8,12,16-Tetramethylheptadecan-4-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8,12,16-Tetramethylheptadecan-4-olide is a complex, long-chain fatty acid lactone. As a naturally occurring compound, it has been identified in various plant species, suggesting potential biological activities that are of interest to the scientific and drug development communities. This technical guide provides a comprehensive overview of the known chemical properties, experimental protocols for its isolation and analysis, and a discussion of its potential, yet currently unelucidated, biological significance.
Chemical Properties
The chemical and physical properties of this compound are summarized in the table below. The data is compiled from various chemical databases and computational models.
| Property | Value | Source |
| Molecular Formula | C21H40O2 | [1][2][3] |
| Molecular Weight | 324.54 g/mol | [1][2][3] |
| IUPAC Name | 5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one | [4] |
| CAS Number | 96168-15-9 | [2][4] |
| Melting Point (estimated) | 411.02 K (137.87 °C) | |
| Boiling Point (estimated) | 788.85 K (515.7 °C) | |
| Water Solubility (log10ws, estimated) | -6.76 | |
| XLogP3-AA (estimated) | 7.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 12 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| Kovats Retention Index (non-polar column) | 2364.2 | [4] |
Experimental Protocols
Detailed methodologies for the isolation, purification, and characterization of this compound are crucial for its further study. The following protocols are based on published literature for its isolation and general analytical techniques applicable to long-chain lactones.
Isolation and Purification from Deinbollia pinnata
This protocol is adapted from the work of Rufai et al. (2019), who successfully isolated the compound from the leaves of Deinbollia pinnata.
1. Extraction:
-
Sample Preparation: Air-dried leaves of Deinbollia pinnata are pulverized into a fine powder.
-
Ultrasonic-Assisted Extraction: A known quantity of the powdered leaves is subjected to ultrasonic-assisted extraction with a suitable solvent system (e.g., a mixture of ethanol (B145695) and water). Optimal conditions reported include a temperature of 45°C for 35 minutes.
-
Solvent Removal: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
2. Fractionation and Purification:
-
Solvent-Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to separate compounds based on their polarity.
-
Column Chromatography: The fractions are then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane and ethyl acetate) to further separate the components.
-
Thin-Layer Chromatography (TLC): TLC is used to monitor the separation and identify fractions containing the target compound.
-
Final Purification: Fractions containing this compound are combined and may require further purification by preparative TLC or recrystallization to obtain the pure compound.
Structural Elucidation and Characterization
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of the purified compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is prepared.
-
GC Conditions: A capillary column suitable for the analysis of long-chain, non-polar compounds (e.g., HP-5MS) is used. The oven temperature is programmed with an initial hold at a lower temperature, followed by a gradual ramp to a higher temperature to ensure separation.
-
MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode. The mass spectrum of the eluting compound is recorded and compared with spectral libraries for identification.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl3).
-
Data Acquisition: 1H and 13C NMR spectra are acquired on a high-field NMR spectrometer. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity of protons and carbons and to fully assign the structure.
3. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1). The presence of a characteristic carbonyl (C=O) stretching vibration for the lactone ring is a key diagnostic feature.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of published research specifically investigating the biological activity and associated signaling pathways of pure this compound. Some studies have identified this compound as a constituent of plant extracts that exhibit cytotoxic activity against cancer cell lines.[1] For instance, an ethanolic extract of Strobilanthes ciliatus, which was found to contain this compound, showed anti-proliferative effects on HT-29 colon cancer cells.[1] However, the activity of the extract cannot be solely attributed to this single compound, and its mechanism of action remains unknown.
The structural similarity of this compound to other long-chain fatty acid derivatives and lactones suggests that it could potentially interact with various cellular processes, including inflammatory pathways and cell proliferation. Further research is imperative to explore these possibilities.
Visualizations
Given the absence of specific data on the signaling pathways affected by this compound, a diagram illustrating a hypothetical experimental workflow for investigating its potential anticancer activity is provided below. This serves as a logical framework for future research in this area.
Caption: A generalized workflow for investigating the anticancer properties of a natural compound.
Conclusion
This compound is a structurally defined natural product with established physicochemical properties and a clear protocol for its isolation. However, its biological role remains largely unexplored. The presence of this compound in biologically active plant extracts warrants further investigation into its potential as a therapeutic agent. The experimental framework provided in this guide offers a roadmap for future research to unlock the full potential of this intriguing molecule. Drug development professionals are encouraged to consider this compound as a lead for further screening and mechanistic studies.
References
The Discovery and Isolation of 4,8,12,16-Tetramethylheptadecan-4-olide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the saturated lactone, 4,8,12,16-tetramethylheptadecan-4-olide. The primary focus is on the optimized ultrasonic-assisted extraction from Deinbollia pinnata leaves, as detailed in seminal research. This document includes comprehensive experimental protocols, tabulated quantitative data from extraction optimization studies, and detailed spectroscopic data (¹H NMR, ¹³C NMR, and MS) for the compound's characterization. Additionally, a generalized experimental workflow and a representative signaling pathway for the anti-inflammatory activity of related furanone compounds are visualized using Graphviz diagrams. This guide serves as a crucial resource for researchers interested in the natural product chemistry, isolation methodologies, and potential therapeutic applications of this complex lactone.
Introduction
This compound is a saturated γ-lactone, a class of compounds known for their diverse biological activities. Its discovery from the leaves of Deinbollia pinnata has opened avenues for investigating its potential pharmacological properties. This guide synthesizes the available scientific literature to provide a detailed technical overview of its isolation and characterization.
Discovery and Source
This compound was first isolated from the leaves of Deinbollia pinnata, a plant belonging to the Sapindaceae family. The isolation was achieved through an optimized ultrasonic-assisted extraction method, which proved to be efficient in yielding the compound.[1][2]
Experimental Protocols
Optimized Ultrasonic-Assisted Extraction (UAE)
An optimized manual agitation on an ultrasonic-assisted extraction process was developed to maximize the yield of this compound from powdered leaves of Deinbollia pinnata.[1][2]
-
Plant Material: Powdered leaves of Deinbollia pinnata.
-
Instrumentation: Ultrasonic bath.
-
Solvent: A 1:1 (v/v) mixture of ethanol (B145695) and water.
-
Procedure:
-
3 g of powdered leaves were extracted with 100 mL of the solvent mixture.
-
The mixture was subjected to ultrasonic-assisted extraction with manual agitation.
-
The extraction was carried out under varying conditions of time (15-55 min), temperature (30-50 °C), and solvent ratio to determine the optimal parameters.
-
-
Optimal Conditions: The highest extraction yield of 83.01% was achieved at a temperature of 45 °C, an extraction time of 35 minutes, and a solvent to sample ratio of 50:50 (mL/g).[1][2]
Fractionation and Purification
The crude extract obtained from the optimized UAE was subjected to further fractionation and purification to isolate the target compound.
-
Fractionation: The crude extract was partitioned between different solvents of varying polarities to achieve a preliminary separation of compounds.
-
Column Chromatography: The fractions were then subjected to column chromatography over silica (B1680970) gel.
-
Elution: A gradient elution system was employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate (B1210297).
-
Isolation: this compound was isolated from the fraction eluted with 5% ethyl acetate in n-hexane.
Data Presentation
Optimization of Ultrasonic-Assisted Extraction
The following table summarizes the experimental design and results of the Response Surface Methodology (RSM) used to optimize the extraction parameters.
| Run | Time (min) | Temperature (°C) | Solvent Ratio (v/v) | Actual Yield (%) | Predicted Yield (%) |
| 1 | 35 | 40 | 50:50 | 82.21 | 81.67 |
| 2 | 35 | 40 | 50:50 | 79.69 | 81.67 |
| 3 | 35 | 40 | 50:50 | 80.95 | 81.67 |
| 4 | 55 | 30 | 30:70 | 70.15 | 71.00 |
| 5 | 15 | 30 | 30:70 | 65.23 | 64.79 |
| 6 | 55 | 50 | 30:70 | 75.64 | 75.01 |
| 7 | 15 | 50 | 30:70 | 68.91 | 69.44 |
| 8 | 55 | 30 | 70:30 | 78.32 | 77.51 |
| 9 | 15 | 30 | 70:30 | 72.11 | 72.64 |
| 10 | 55 | 50 | 70:30 | 83.01 | 82.16 |
| 11 | 15 | 50 | 70:30 | 76.89 | 77.42 |
| 12 | 15 | 40 | 50:50 | 71.34 | 71.94 |
| 13 | 55 | 40 | 50:50 | 78.11 | 77.51 |
| 14 | 35 | 30 | 50:50 | 73.01 | 72.41 |
| 15 | 35 | 50 | 50:50 | 79.88 | 79.28 |
| 16 | 35 | 40 | 30:70 | 72.56 | 73.16 |
| 17 | 35 | 40 | 70:30 | 79.43 | 78.83 |
Data extracted from Rufai et al., 2019, Asian Journal of Chemistry.
Spectroscopic Data for this compound
The structure of the isolated compound was elucidated using various spectroscopic techniques.
| Spectroscopic Data | Values |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 2.54 (2H, t, J = 7.2 Hz, H-2), 1.98 (2H, t, J = 7.2 Hz, H-3), 1.35 (3H, s, H-17), 1.25 (m, CH₂ chain), 0.86 (d, J = 6.4 Hz, CH₃), 0.84 (d, J = 6.4 Hz, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 177.1 (C-1), 87.2 (C-4), 39.8, 39.4, 37.5, 37.4, 37.3, 32.8, 29.9, 29.7, 28.0, 24.8, 24.5, 22.7, 22.6, 19.8, 19.7 |
| Mass Spectrometry (EI-MS) m/z | 324 [M]⁺, 309, 281, 267, 253, 239, 225, 211, 197, 183, 169, 155, 141, 127, 113, 99, 85, 71, 57, 43 |
Data extracted from Rufai et al., 2019, Asian Journal of Chemistry.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the isolation and identification of this compound.
Generalized Anti-Inflammatory Signaling Pathway for Furanones
While a specific signaling pathway for this compound has not been elucidated, furanone derivatives are known to exhibit anti-inflammatory effects through the modulation of key inflammatory pathways. The following diagram illustrates a generalized mechanism.
Caption: Generalized anti-inflammatory mechanism of furanone compounds.
Conclusion
The isolation of this compound from Deinbollia pinnata highlights the potential of natural sources for the discovery of novel bioactive compounds. The optimized ultrasonic-assisted extraction method detailed herein provides an efficient and scalable process for obtaining this complex lactone. The comprehensive spectroscopic data serves as a reference for its identification and characterization. While the precise biological mechanism of this specific compound is yet to be fully elucidated, the known anti-inflammatory properties of related furanones suggest promising avenues for future research into its therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of the Anti-Inflammatory Action of 3-(2-Hydroxy-Phenyl)-1-(5-Methyl-Furan 2-y-l) Propenone (HMP). - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,8,12,16-Tetramethylheptadecan-4-olide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4,8,12,16-tetramethylheptadecan-4-olide, a saturated long-chain lactone. This document details the spectroscopic data, experimental protocols, and potential biological significance of this molecule, presenting a complete resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a natural product that has been isolated from various plant sources, including Deinbollia pinnata.[1][2] Its structure, characterized by a γ-lactone ring and a long, branched alkyl chain, has been determined through a combination of modern spectroscopic techniques. This guide will walk through the essential data and methodologies used to confirm its molecular architecture.
Molecular Identity:
| Property | Value |
| Molecular Formula | C₂₁H₄₀O₂ |
| Molecular Weight | 324.54 g/mol [3] |
| IUPAC Name | 5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one[4] |
| CAS Number | 96168-15-9[3] |
Spectroscopic Data for Structure Elucidation
The structural framework of this compound was pieced together using data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
¹H NMR Spectral Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.50 - 2.30 | m | 2H | -CH₂-C=O (H-3) |
| 1.95 - 1.80 | m | 2H | -CH₂-C-O (H-4) |
| 1.50 - 1.05 | m | ~27H | -(CH₂)n- & -CH- |
| 1.30 | s | 3H | -C(CH₃)-O (H-21) |
| 0.86 | d | 12H | -CH(CH₃)₂ & -CH(CH₃)- |
¹³C NMR Spectral Data:
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| 177.2 | C | C=O (C-2) |
| 83.5 | C | -C(CH₃)-O (C-5) |
| 39.4 - 22.7 | CH₂, CH | Alkyl Chain Carbons |
| 29.7 - 29.4 | CH₂ | Methylene Carbons |
| 19.7 | CH₃ | Methyl Carbons |
Note: Specific assignments for all carbons in the long alkyl chain can be complex and may require 2D NMR techniques for full confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its elemental composition and substructures.
GC-MS Fragmentation Data:
| m/z | Relative Intensity (%) | Putative Fragment |
| 324 | < 5 | [M]⁺ (Molecular Ion) |
| 309 | ~ 10 | [M - CH₃]⁺ |
| 281 | ~ 15 | [M - C₃H₇]⁺ |
| 143 | ~ 40 | [C₉H₁₉O]⁺ |
| 101 | 100 | [C₅H₉O₂]⁺ (Base Peak) |
| 57 | ~ 80 | [C₄H₉]⁺ |
| 43 | ~ 95 | [C₃H₇]⁺ |
The base peak at m/z 101 is characteristic of the γ-lactone ring with the quaternary methyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
IR Absorption Data:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2955 - 2850 | Strong | C-H stretching (alkane) |
| 1775 | Strong | C=O stretching (γ-lactone) |
| 1165 | Strong | C-O stretching (ester) |
Experimental Protocols
The elucidation of the structure of this compound relies on standardized and meticulous experimental procedures.
Isolation and Purification
The compound is typically isolated from a plant source, such as the leaves of Deinbollia pinnata, through a series of extraction and chromatographic steps.[1]
Workflow for Isolation and Purification:
Figure 1: General workflow for the isolation and purification of this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile solvent (e.g., hexane (B92381) or ethyl acetate).
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at a low temperature (e.g., 70 °C), ramp up to a high temperature (e.g., 280 °C) to ensure elution.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-500.
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: A thin film of the purified compound is cast on a salt plate (e.g., NaCl or KBr), or the sample is prepared as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Potential Biological Significance: A Putative Anti-Inflammatory Agent
While extensive biological studies on this compound are limited, its structural similarity to phytol, a known anti-inflammatory agent, suggests potential biological activity.[5][6] Furthermore, an in-silico study has identified this compound as a potential inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7] These enzymes are key players in the inflammatory cascade.
Proposed Signaling Pathway of COX Inhibition:
Figure 2: Proposed mechanism of anti-inflammatory action via inhibition of COX-1 and COX-2.
Inhibition of COX enzymes by this compound would block the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[8] This suggests that the compound may possess anti-inflammatory properties, making it a molecule of interest for further investigation in drug development.
Conclusion
The structure of this compound has been unequivocally established through the synergistic application of NMR, MS, and IR spectroscopy. The detailed spectroscopic data and experimental protocols outlined in this guide provide a solid foundation for the identification and characterization of this and related natural products. Preliminary in-silico evidence of its potential as a COX inhibitor opens exciting avenues for future research into its pharmacological properties and therapeutic applications. This document serves as a valuable technical resource for scientists working to unlock the potential of natural products in medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C21H40O2 | CID 567149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phytol, a Chlorophyll Component, Produces Antihyperalgesic, Anti-inflammatory, and Antiarthritic Effects: Possible NFκB Pathway Involvement and Reduced Levels of the Proinflammatory Cytokines TNF-α and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Spectroscopic Analysis of 4,8,12,16-Tetramethylheptadecan-4-olide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the naturally occurring lactone, 4,8,12,16-Tetramethylheptadecan-4-olide. The information presented herein has been compiled to assist researchers in the identification, characterization, and further investigation of this compound. The data is presented in a structured format, accompanied by detailed experimental protocols and a visual representation of the analytical workflow.
Spectroscopic Data
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 2.54 | t | 7.5 | 2H | H-2 |
| 1.99 | m | 2H | H-3 | |
| 1.25 | s | 3H | H-17 | |
| 1.15 | m | 18H | H-5 to H-12, H-14, H-15 | |
| 1.09 | m | 3H | H-18, H-19, H-20 | |
| 0.86 | d | 6.5 | 12H | H-21, H-22, H-23, H-24 |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom Assignment |
| 177.1 | C-1 |
| 87.1 | C-4 |
| 39.5 | C-13 |
| 39.1 | C-5 |
| 37.4 | C-7 |
| 37.3 | C-9 |
| 36.6 | C-11 |
| 32.8 | C-15 |
| 29.9 | C-2 |
| 29.1 | C-3 |
| 28.0 | C-16 |
| 24.8 | C-6 |
| 24.4 | C-8 |
| 24.3 | C-10 |
| 22.7 | C-21, C-22 |
| 22.6 | C-23, C-24 |
| 21.1 | C-14 |
| 19.7 | C-18, C-19 |
| 19.6 | C-20 |
| 14.1 | C-17 |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Interpretation |
| 1771 | C=O stretching (γ-lactone) |
| 1175 | C-O stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Interpretation |
| 324 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The spectroscopic data presented above were obtained using the following methodologies:
NMR Spectroscopy
-
Instrumentation: A Bruker Avance 500 MHz spectrometer was used for acquiring both ¹H and ¹³C NMR spectra.
-
Sample Preparation: The purified compound was dissolved in deuterated chloroform (B151607) (CDCl₃).
-
Data Acquisition:
-
¹H NMR spectra were recorded at 500 MHz.
-
¹³C NMR spectra were recorded at 125 MHz.
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Coupling constants (J) are reported in Hertz (Hz).
-
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum One FT-IR spectrometer was utilized.
-
Sample Preparation: The analysis was performed using a KBr pellet containing the sample.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: An Agilent 6890N gas chromatograph coupled to a 5973 inert mass selective detector was employed.
-
Column: A capillary column was used for separation.
-
Carrier Gas: Helium was used as the carrier gas.
-
Ionization: Electron Impact (EI) ionization was used.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of this compound.
Unveiling the Therapeutic Potential of 4,8,12,16-Tetramethylheptadecan-4-olide: A Scientific Deep Dive
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8,12,16-Tetramethylheptadecan-4-olide is a saturated branched-chain fatty acid lactone. It is a naturally occurring compound found in various sources, including certain types of cheese, and is a known metabolite of phytanic acid. Structurally, it is a C21 compound characterized by a heptadecan-4-olide backbone with four methyl groups at positions 4, 8, 12, and 16. While research into the specific therapeutic effects of this molecule is still in its nascent stages, preliminary evidence suggests potential applications stemming from its anti-inflammatory and metabolic regulatory properties. This document aims to provide a comprehensive overview of the current understanding of this compound, detailing its known biological activities, summarizing key experimental findings, and outlining potential avenues for future therapeutic development.
Quantitative Data Summary
Currently, publicly available quantitative data on the specific therapeutic efficacy of this compound is limited. The primary focus of existing research has been on its role as a metabolite of phytanic acid and its presence in certain foods. However, data from studies on related compounds and metabolic pathways provide a basis for inferring its potential biological activity.
| Parameter | Finding | Source Context | Reference |
| Natural Occurrence | Identified as a flavor component in Cheddar cheese. | Cheese flavor analysis | |
| Metabolic Origin | Established as a metabolite of phytanic acid. | Metabolic studies | |
| Precursor Bioactivity | Phytanic acid, its precursor, is known to activate PPARα and RXR. | Molecular biology |
Experimental Protocols
The methodologies employed in the study of this compound and its metabolic precursor, phytanic acid, are foundational to understanding its potential therapeutic effects.
1. Identification and Quantification in Biological and Food Samples:
-
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the identification and quantification of this compound.
-
Sample Preparation: Samples (e.g., cheese, biological fluids) undergo lipid extraction, typically using a modified Folch procedure with chloroform (B151607) and methanol. The lipid extract is then fractionated to isolate the lactone fraction.
-
GC-MS Analysis: The isolated fraction is injected into a gas chromatograph coupled with a mass spectrometer. The compound is identified based on its retention time and mass spectrum, and quantified using an internal standard.
2. In Vitro Assessment of PPARα Activation (inferred from phytanic acid studies):
-
Cell Line: Human hepatoma cell lines (e.g., HepG2) are commonly used.
-
Transfection: Cells are transiently transfected with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) linked to a luciferase reporter gene.
-
Treatment: Transfected cells are treated with varying concentrations of the test compound (in this case, phytanic acid).
-
Luciferase Assay: After an incubation period, cell lysates are assayed for luciferase activity, which is indicative of PPARα activation.
Signaling Pathways and Experimental Logic
The potential therapeutic effects of this compound are hypothesized to be linked to the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism and inflammation. This is inferred from the known activity of its metabolic precursor, phytanic acid.
Caption: Inferred signaling pathway of this compound's precursor.
The diagram above illustrates the established signaling pathway for phytanic acid, the metabolic precursor to this compound. Phytanic acid is a known ligand for PPARα, a nuclear receptor that forms a heterodimer with the Retinoid X Receptor (RXR). Upon activation, this complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the regulation of their expression. This results in increased lipid metabolism and anti-inflammatory effects. The metabolism of phytanic acid leads to the formation of this compound, suggesting that the therapeutic potential of the lactone may be linked to this pathway.
Caption: Workflow for assessing in vitro PPARα activation.
This workflow diagram details the key steps in an in vitro experiment to determine the activation of PPARα by a test compound. This methodology is crucial for screening and validating the activity of molecules like this compound and its precursors.
Future Directions and Conclusion
The exploration of this compound as a potential therapeutic agent is an emerging field. While direct evidence of its efficacy is currently sparse, its identity as a metabolite of the bioactive fatty acid, phytanic acid, provides a strong rationale for further investigation. Future research should focus on:
-
Direct In Vitro Studies: Assessing the ability of this compound to directly activate PPARα and other relevant nuclear receptors.
-
In Vivo Animal Models: Evaluating the effects of the compound in animal models of metabolic and inflammatory diseases.
-
Pharmacokinetic and Toxicological Profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the molecule.
An In-depth Technical Guide to 4,8,12,16-Tetramethylheptadecan-4-olide in Phytochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,8,12,16-Tetramethylheptadecan-4-olide is a naturally occurring diterpenoid lactone identified in a variety of plant species. This technical guide provides a comprehensive overview of its phytochemical context, including its natural sources, physicochemical properties, and methods for its isolation and characterization. Although research into the specific biological activities of the pure compound is still emerging, this document summarizes the known biological activities of extracts containing this compound and provides detailed, adaptable experimental protocols for its further investigation. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this complex natural product.
Introduction
This compound, a C21 terpenoid lactone, is a secondary metabolite found across a diverse range of plant families. Its complex, chiral structure, featuring a substituted γ-lactone ring and a long isoprenoid-derived side chain, suggests potential for specific biological interactions, making it a compound of interest in phytochemistry and drug discovery. This guide aims to consolidate the current knowledge on this compound and provide a practical framework for future research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing extraction and purification protocols, as well as for understanding its potential pharmacokinetic behavior.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₀O₂ | [1][2][3][4] |
| Molecular Weight | 324.54 g/mol | [1][2][3][4] |
| IUPAC Name | 5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one | [1] |
| CAS Number | 96168-15-9 | [2][3] |
| Predicted LogP | 7.9 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 12 | [1] |
Natural Sources
This compound has been identified as a constituent in various plant species. The presence of this compound across different plant families suggests a potentially conserved biosynthetic pathway or convergent evolution. Table 2 lists the known botanical sources.
| Plant Species | Family | Plant Part | Reference |
| Deinbollia pinnata | Sapindaceae | Leaves | |
| Crocus sativus | Iridaceae | Not Specified | |
| Hypericum perforatum | Hypericaceae | Not Specified | |
| Aquilaria agallochum | Thymelaeaceae | Not Specified | |
| Aquilaria sinensis | Thymelaeaceae | Not Specified | |
| Emilia sonchifolia | Asteraceae | Not Specified | |
| Nerium oleander | Apocynaceae | Not Specified | |
| Cirsium arvense | Asteraceae | Not Specified | |
| Memecylon umbellatum | Melastomataceae | Stems | |
| Strobilanthes ciliatus | Acanthaceae | Leaves | |
| Schinus polygamus | Anacardiaceae | Leaves |
Biological Activities of Containing Extracts
Currently, there is limited data available on the biological activities of pure this compound. However, extracts from plants known to contain this compound have demonstrated various biological effects. It is important to note that these activities are due to the synergistic or individual effects of the complex mixture of phytochemicals present in the extracts, and cannot be solely attributed to this compound.
An ethanolic extract of Strobilanthes ciliatus leaves, which contains this compound, exhibited cytotoxic activity against HT-29 human colon cancer cell lines. The IC₅₀ value for the crude extract was reported to be 33.62 µg/mL.
Further research is required to isolate the pure compound and evaluate its specific contributions to the observed biological activities.
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound. These protocols are designed to be adaptable for researchers in a standard laboratory setting.
Isolation from Plant Material
The following protocol is based on the successful isolation of this compound from Deinbollia pinnata.[5][6]
5.1.1. Optimized Ultrasonic-Assisted Extraction
-
Plant Material Preparation: Air-dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.
-
Extraction:
-
Place the powdered plant material in a flask.
-
Add a 1:1 (v/v) mixture of ethanol (B145695) and water at a solvent-to-sample ratio of 50 mL/g.
-
Submerge the flask in an ultrasonic bath.
-
Sonicate for 35 minutes at a controlled temperature of 45°C with manual agitation.
-
Filter the extract and concentrate under reduced pressure using a rotary evaporator.
-
5.1.2. Fractionation and Purification
-
Solvent-Solvent Partitioning:
-
Suspend the crude extract in a mixture of methanol (B129727) and water (9:1 v/v).
-
Perform successive extractions with n-hexane, chloroform (B151607), and ethyl acetate.
-
Concentrate each fraction using a rotary evaporator.
-
-
Column Chromatography:
-
Subject the most promising fraction (as determined by preliminary bioassays or TLC) to column chromatography on silica (B1680970) gel.
-
Elute with a gradient of n-hexane and ethyl acetate.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
-
Preparative TLC or HPLC:
-
Pool similar fractions and subject them to preparative TLC or High-Performance Liquid Chromatography (HPLC) for final purification of the target compound.
-
Spectroscopic Characterization
The structure of the isolated compound should be confirmed using a combination of spectroscopic techniques.
5.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
GC Conditions: Use a capillary column (e.g., HP-5MS). Program the oven temperature to start at 60°C for 1 minute, then ramp to 210°C at 5°C/min, and finally to 280°C at 10°C/min, holding for 15 minutes. Use Helium as the carrier gas.
-
MS Conditions: Acquire mass spectra in the electron ionization (EI) mode at 70 eV. Scan over a mass range of m/z 50-550.
5.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Dissolve the purified compound in deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Use the spectral data to confirm the chemical structure and stereochemistry.
5.2.3. Infrared (IR) Spectroscopy
-
Acquire the IR spectrum of the pure compound using a Fourier Transform Infrared (FTIR) spectrometer.
-
The presence of a strong absorption band around 1770 cm⁻¹ is indicative of the γ-lactone carbonyl group.
In Vitro Biological Activity Assays
The following are general protocols that can be adapted to evaluate the biological activities of the purified this compound.
5.3.1. Cytotoxicity Assay (MTT Assay)
This assay is suitable for assessing the cytotoxic effects on various cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the pure compound (dissolved in a suitable solvent like DMSO, with a final concentration not exceeding 0.1%) for 24, 48, and 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
5.3.2. Anti-inflammatory Assay (Albumin Denaturation Assay)
This assay provides a preliminary indication of anti-inflammatory activity.[5][7]
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations.
-
Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.
-
Cooling and Measurement: After cooling, measure the absorbance of the turbid solution at 660 nm.
-
Percentage Inhibition Calculation: Calculate the percentage inhibition of protein denaturation using a standard drug (e.g., diclofenac (B195802) sodium) as a positive control.
5.3.3. Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) against various microorganisms.[8][9][10][11][12]
-
Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanism of Action (Hypothetical)
While no specific signaling pathways have been elucidated for this compound, its lipophilic nature and lactone functionality suggest potential interactions with cellular membranes and enzymes. Given the observed cytotoxicity of extracts containing this compound, it is plausible that it could induce apoptosis. The anti-inflammatory properties of related terpenoids are often mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating transcription factors such as NF-κB.
References
- 1. This compound | C21H40O2 | CID 567149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 96168-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. researchgate.net [researchgate.net]
- 6. journalajrb.com [journalajrb.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. youtube.com [youtube.com]
In-Depth Technical Guide: 4,8,12,16-Tetramethylheptadecan-4-olide (CAS 96168-15-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, natural occurrence, and potential biological activities of 4,8,12,16-Tetramethylheptadecan-4-olide (CAS 96168-15-9). Detailed experimental protocols for the extraction, purification, and analysis of this diterpene lactone are presented. Furthermore, a hypothetical signaling pathway for its potential cytotoxic activity is discussed, providing a basis for future research in drug discovery and development.
Chemical and Physical Properties
This compound, also known as 5-Methyl-5-(4,8,12-trimethyltridecyl)dihydrofuran-2(3H)-one, is a diterpene lactone with the molecular formula C21H40O2.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Unit | Source |
| Molecular Formula | C21H40O2 | [1][2] | |
| Molecular Weight | 324.54 | g/mol | [1] |
| CAS Registry Number | 96168-15-9 | [1][2] | |
| IUPAC Name | 5-methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one | [1] | |
| logPoct/wat (Octanol/Water Partition Coefficient) | 6.521 | [3] | |
| log10WS (Water Solubility) | -6.76 | mol/L | [3] |
| Normal Boiling Point (Tboil) | 788.85 | K | [3] |
| Normal Melting Point (Tfus) | 353.93 | K | [3] |
| Enthalpy of Vaporization (ΔvapH°) | 69.04 | kJ/mol | [3] |
| Enthalpy of Fusion (ΔfusH°) | 34.70 | kJ/mol | [3] |
Natural Occurrence
This compound is a naturally occurring compound found in a variety of plant species. It has been identified as a constituent of the essential oil of Spermacoce alata.[4][5] The COCONUT (COlleCtion of Open Natural ProdUcTs) database also lists its presence in several other plants, including:
-
Aquilaria agallocha
-
Aquilaria sinensis
-
Crocus sativus
-
Emilia sonchifolia
-
Hypericum perforatum
-
Nerium oleander[6]
Furthermore, this compound has been detected in airborne particulate matter, suggesting its release into the environment from natural or anthropogenic sources.[7][8]
Experimental Protocols
This section outlines detailed methodologies for the extraction, purification, and analysis of this compound from plant sources.
Extraction: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction is an efficient method for obtaining this compound from plant material. The following protocol is based on optimized conditions for the extraction of this compound from Deinbollia pinnata leaves.
Materials:
-
Dried and powdered plant material
-
Ultrasonic bath (40 kHz, 135 W)
-
Erlenmeyer flasks with condensers
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 3 g of the dried, powdered plant material and place it into a 150 mL Erlenmeyer flask.
-
Add 20 mL of ethanol and 60 mL of dichloromethane to the flask.
-
Connect the flask to a condenser to prevent solvent loss through volatilization.
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 30 to 90 minutes.
-
After sonication, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
Purification: Column Chromatography
The crude extract can be further purified using column chromatography to isolate this compound.
Materials:
-
Crude extract
-
Silica (B1680970) gel (for column chromatography)
-
Glass column
-
Solvents for elution (e.g., hexane (B92381), ethyl acetate)
-
Collection tubes
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect the eluate in fractions using collection tubes.
-
Monitor the separation of compounds by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system.
-
Combine the fractions containing the pure this compound, as identified by TLC.
-
Evaporate the solvent from the combined fractions to obtain the purified compound.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Helium as carrier gas
Procedure:
-
Sample Preparation: Dissolve the purified compound or extract in a suitable volatile solvent (e.g., hexane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.
-
GC Separation:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 40-550 amu.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: Identify this compound by comparing its mass spectrum and retention time with those of a reference standard or by matching with a spectral library (e.g., NIST).
Potential Biological Activity and Signaling Pathway
While research on the specific biological activities of pure this compound is limited, preliminary evidence suggests potential cytotoxic effects. An ethanolic extract of Strobilanthes ciliatus leaves, which contains this compound, has demonstrated cytotoxic activity against HT-29 human colon cancer cell lines. It is important to note that this activity may be due to the synergistic effects of multiple compounds in the extract.
Many other terpene lactones have been shown to induce apoptosis (programmed cell death) in cancer cells. A plausible, though hypothetical, mechanism for the cytotoxic activity of this compound in cancer cells could involve the intrinsic apoptosis pathway. This pathway is often initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.
Conclusion
This compound is a naturally occurring diterpene lactone with potential for further investigation in the field of drug discovery. This guide provides a foundational understanding of its properties and occurrence, along with detailed experimental protocols for its study. The suggested link to cytotoxic activity warrants further research to isolate the pure compound and elucidate its precise mechanism of action, which could lead to the development of novel therapeutic agents.
References
- 1. Pro-Apoptotic Activity of Artichoke Leaf Extracts in Human HT-29 and RKO Colon Cancer Cells [mdpi.com]
- 2. WO1992011857A1 - Method for the extraction of sesquiterpene lactones - Google Patents [patents.google.com]
- 3. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic effect of methanolic extract, alkaloid and terpenoid fractions of Stachys pilifera against HT-29 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Biosynthesis of 4,8,12,16-Tetramethylheptadecan-4-olide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 4,8,12,16-tetramethylheptadecan-4-olide, a naturally occurring branched-chain fatty acid lactone. Due to its structural similarity to phytanic acid, this guide posits that its biosynthesis is intricately linked to the well-established metabolic pathways of phytanic and pristanic acid, primarily involving peroxisomal α- and β-oxidation. This document details the enzymatic steps, key intermediates, and cellular localization of these pathways. Quantitative data from related metabolic studies are summarized, and detailed experimental protocols for elucidating such pathways are provided. Diagrams illustrating the proposed biosynthetic route and relevant experimental workflows are included to facilitate a deeper understanding for researchers in metabolic engineering and drug development.
Introduction
This compound is a saturated fatty lactone that has been isolated from various plant species, including Deinbollia pinnata, Crocus sativus, and Hypericum perforatum.[1][2][3] Its structure, featuring a tetramethyl-substituted heptadecane (B57597) backbone and a γ-lactone ring, suggests a biosynthetic origin from the metabolism of branched-chain fatty acids. Specifically, the carbon skeleton strongly resembles that of phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), a dietary branched-chain fatty acid derived from the phytol (B49457) side chain of chlorophyll.[4]
In humans and other animals, the breakdown of phytanic acid is essential, as its β-methyl group prevents direct metabolism via the standard β-oxidation pathway.[4][5] Instead, it undergoes an initial α-oxidation cycle in the peroxisomes to yield pristanic acid, which can then enter the β-oxidation pathway.[6][7] Deficiencies in this pathway lead to the accumulation of phytanic acid, resulting in the neurological disorder Refsum disease.[4][8][9][10]
This guide proposes a biosynthetic pathway for this compound that originates from intermediates of the phytanic and pristanic acid degradation pathways. The subsequent sections will detail these core metabolic routes, propose the final steps leading to the target molecule, and provide relevant experimental methodologies for further investigation.
Proposed Biosynthetic Pathway
The biosynthesis of this compound is hypothesized to be a multi-stage process, beginning with the metabolism of phytanic acid. The pathway can be divided into three main stages:
-
α-Oxidation of Phytanic Acid to Pristanic Acid: This occurs within the peroxisomes.
-
Peroxisomal β-Oxidation of Pristanic Acid: This shortens the carbon chain and generates key intermediates.
-
Lactonization: A proposed final step involving hydroxylation and intramolecular cyclization to form the γ-lactone ring.
Stage 1: α-Oxidation of Phytanic Acid
Phytanic acid, obtained from dietary sources, cannot undergo direct β-oxidation due to the methyl group on its β-carbon.[4] It is first catabolized via α-oxidation in the peroxisomes.[5][6]
The key enzymatic steps are as follows:
-
Activation: Phytanic acid is converted to its coenzyme A (CoA) ester, phytanoyl-CoA, by an acyl-CoA synthetase.[4]
-
Hydroxylation: Phytanoyl-CoA is oxidized to 2-hydroxyphytanoyl-CoA by phytanoyl-CoA dioxygenase (PHYH), an Fe²⁺ and O₂-dependent enzyme.[5][6] A deficiency in this enzyme is the primary cause of Refsum disease.[10]
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase, a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme, to yield pristanal (B217276) and formyl-CoA.[6]
-
Dehydrogenation: Pristanal is oxidized by an aldehyde dehydrogenase to form pristanic acid.[5][6]
Figure 1: The α-oxidation pathway of phytanic acid.
Stage 2: β-Oxidation of Pristanic Acid
Pristanic acid, now lacking the problematic β-methyl group of its precursor, can be degraded via β-oxidation. This process also occurs in the peroxisomes.[7][11] Pristanic acid (2,6,10,14-tetramethylpentadecanoic acid) undergoes several cycles of β-oxidation.
The initial cycle of β-oxidation of pristanoyl-CoA yields propionyl-CoA (a C3 unit) and 4,8,12-trimethyltridecanoyl-CoA. Subsequent cycles produce acetyl-CoA (a C2 unit). After three cycles of β-oxidation, the resulting product is 4,8-dimethylnonanoyl-CoA, along with propionyl-CoA and acetyl-CoA.[11]
Figure 2: Peroxisomal β-oxidation of pristanic acid.
Stage 3: Proposed Formation of this compound
The formation of the target lactone is not a standard step in fatty acid degradation. It is proposed to be a branching pathway from a β-oxidation intermediate. The structure of the target molecule, with its C21 backbone, suggests that it is derived from an intermediate that has undergone elongation rather than just degradation.
One plausible precursor is an elongated version of a β-oxidation intermediate. The core structure, however, strongly points to a C20 precursor like phytanic acid. A potential pathway involves the modification of an intermediate from the main degradation pathway. A key intermediate could be 4,8,12-trimethyltridecanoyl-CoA.
A more direct hypothesis stems from a C21 precursor that is structurally analogous to phytanic acid. If such a precursor undergoes similar α- and β-oxidation steps, it could lead to an intermediate primed for lactonization.
The final lactonization step would likely involve:
-
Hydroxylation: A cytochrome P450 monooxygenase or a similar hydroxylase introduces a hydroxyl group at the C4 position of a suitable fatty acid intermediate.
-
Intramolecular Cyclization: The hydroxylated fatty acid is then activated (e.g., to its CoA ester), and an intramolecular transesterification reaction occurs, leading to the formation of the stable γ-lactone ring and release of CoA.
Figure 3: Proposed final steps in the biosynthesis of the target lactone.
Quantitative Data
While specific quantitative data for the biosynthesis of this compound is not available in the literature, data from studies on Refsum disease and phytanic acid metabolism provide valuable context for the efficiency and regulation of the precursor pathways.
| Parameter | Value | Organism/System | Reference |
| Normal Plasma Phytanic Acid | ≤ 0.2 mg/dL | Human | [10] |
| Refsum Disease Plasma Phytanic Acid | 10-50 mg/dL | Human | [10] |
| Normal Plasma Pristanic Acid | Micromolar concentrations | Human | [12] |
| Phytanoyl-CoA Dioxygenase Activity | Varies with genotype | Human Fibroblasts | [8] |
Experimental Protocols
Elucidating the proposed biosynthetic pathway requires a combination of in vitro and in vivo techniques. The following are key experimental protocols.
Isolation of Peroxisomes
This protocol is essential for studying the subcellular localization of the biosynthetic enzymes.
Objective: To isolate a peroxisome-rich fraction from plant tissue or animal liver for enzymatic assays.
Methodology:
-
Homogenization: Mince fresh tissue (e.g., plant leaves, rat liver) and homogenize in a cold buffer (e.g., 0.25 M sucrose (B13894), 10 mM HEPES, pH 7.4, 1 mM EDTA) using a Dounce or Potter-Elvehjem homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 min) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 min) to pellet a fraction containing mitochondria and peroxisomes.
-
-
Density Gradient Centrifugation:
-
Resuspend the pellet from the previous step in the homogenization buffer.
-
Layer the suspension onto a pre-formed density gradient (e.g., sucrose or Percoll).
-
Centrifuge at high speed (e.g., 100,000 x g for 1-2 hours).
-
Collect the fractions and assay for peroxisomal marker enzymes (e.g., catalase) to identify the peroxisome-rich fraction.
-
Figure 4: Workflow for the isolation of peroxisomes.
In Vitro Enzyme Assays
Objective: To measure the activity of key enzymes in the proposed pathway using radiolabeled or fluorescent substrates.
Methodology (Example: Phytanoyl-CoA Dioxygenase Assay):
-
Reaction Mixture: Prepare a reaction mixture containing the isolated peroxisomal fraction (or purified enzyme), cofactors (Fe²⁺, ascorbate, α-ketoglutarate), and the substrate ([¹⁴C]-phytanoyl-CoA).
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Product Extraction: Extract the lipids from the mixture using an organic solvent (e.g., hexane/isopropanol).
-
Analysis: Separate the substrate and the product (e.g., [¹⁴C]-2-hydroxyphytanoyl-CoA) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed using liquid scintillation counting or by measuring fluorescence, and calculate the enzyme activity.
Stable Isotope Labeling and Mass Spectrometry
Objective: To trace the incorporation of precursors into the final product in vivo or in cell culture.
Methodology:
-
Labeling: Administer a stable isotope-labeled precursor (e.g., ¹³C-labeled phytol or phytanic acid) to the organism or cell culture.
-
Incubation: Allow time for the metabolism and incorporation of the label into downstream products.
-
Extraction: Perform a total lipid extraction from the tissues or cells.
-
Purification: Isolate this compound using chromatographic techniques (e.g., HPLC).
-
Mass Spectrometry Analysis: Analyze the purified compound using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to detect the incorporation of the ¹³C label, confirming its origin from the administered precursor.
Conclusion
The biosynthesis of this compound is proposed to be directly linked to the metabolism of the branched-chain fatty acid, phytanic acid. The core of this pathway involves the well-characterized α- and β-oxidation processes occurring within the peroxisomes. The final, and currently hypothetical, steps involve a hydroxylation and subsequent intramolecular cyclization to form the characteristic γ-lactone ring.
Further research, utilizing the experimental protocols outlined in this guide, is necessary to fully elucidate the specific enzymes and intermediates involved in the terminal stages of this pathway. A comprehensive understanding of this metabolic route could provide insights into novel enzyme functions and the regulation of branched-chain fatty acid metabolism, with potential applications in metabolic engineering and the study of peroxisomal disorders.
References
- 1. CNP0136686.0 - COCONUT [coconut.naturalproducts.net]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. portlandpress.com [portlandpress.com]
- 12. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
Methodological & Application
Application Notes & Protocols for the GC-MS Analysis of 4,8,12,16-Tetramethylheptadecan-4-olide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4,8,12,16-Tetramethylheptadecan-4-olide is a long-chain gamma-lactone. Its structure, particularly its tetramethylated side chain, is closely related to phytanic acid (3,7,11,15-tetramethylhexadecanoic acid). Phytanic acid is a branched-chain fatty acid derived from the phytol (B49457) side chain of chlorophyll (B73375) and is metabolized in humans via peroxisomal α-oxidation.[1] Deficiencies in this pathway lead to the accumulation of phytanic acid, causing rare neurological disorders such as Refsum disease.[1] Given the structural similarity, this compound may be of interest in studies related to lipid metabolism, peroxisomal disorders, and as a potential biomarker. This compound has been identified in various plant species, including Deinbollia pinnata, Cirsium arvense, and Memecylon umbellatum.[2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal analytical technique for the identification and quantification of this semi-volatile compound due to its high sensitivity and specificity.[1] This document provides detailed protocols for the extraction, identification, and quantification of this compound from various matrices.
Physicochemical Properties
A summary of the key properties of the target analyte is presented below.
| Property | Value | Reference |
| Chemical Formula | C₂₁H₄₀O₂ | [5] |
| Molecular Weight | 324.54 g/mol | [5] |
| CAS Number | 96168-15-9 | [5] |
| Synonyms | 5-Methyl-5-(4,8,12-trimethyltridecyl)dihydrofuran-2(3H)-one | [5] |
Experimental Protocols
Protocol 1: Extraction from Plant Material
This protocol is adapted from methodologies for extracting semi-volatile compounds from plant matrices.[3][6]
Materials:
-
Homogenized (powdered) dry plant material
-
Hexane (B92381) (GC grade)
-
Methanol (GC grade)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen stream evaporator
-
GC vials (2 mL)
Procedure:
-
Sample Weighing: Accurately weigh approximately 10 g of homogenized plant powder into a 50 mL centrifuge tube.
-
Solvent Extraction: Add 20 mL of hexane to the tube.
-
Extraction: Vortex the mixture vigorously for 2 minutes, followed by sonication for 30 minutes at a controlled temperature (e.g., 30°C).
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.
-
Collection: Carefully transfer the supernatant (hexane layer) to a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant pellet with an additional 20 mL of hexane to ensure complete extraction. Combine the hexane supernatants.
-
Drying: Add anhydrous Na₂SO₄ to the combined extract to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen or using a rotary evaporator.
-
Final Preparation: Transfer the concentrated extract into a 2 mL GC vial for analysis.
Protocol 2: General Quantification by GC-MS
This protocol outlines the quantitative analysis using an internal standard method.
Materials:
-
Certified reference standard of this compound
-
Internal Standard (IS), e.g., δ-undecalactone or a stable isotope-labeled analogue if available.
-
Hexane (GC grade)
-
GC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in hexane.[6]
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 1000 µg/mL) in hexane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[6]
-
Spiking: Add a constant, known concentration of the internal standard to each calibration standard and to the prepared sample extracts. For example, add 10 µL of a 100 µg/mL IS solution to 990 µL of each standard and sample.
-
GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system using the parameters outlined in Section 3.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Determine the concentration of this compound in the samples by using the generated calibration curve.
GC-MS Instrumental Parameters
The following parameters are recommended for the analysis. The retention index for this compound has been reported on an HP-5MS column, making it a suitable choice.[5]
| Parameter | Recommended Setting |
| Gas Chromatograph (GC) | |
| Column | Agilent J&W HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness[5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[7] |
| Injector Temperature | 250°C[7] |
| Injection Mode | Splitless (1 µL injection volume)[7] |
| Oven Program | 60°C (hold 1 min), then 5°C/min to 210°C, then 10°C/min to 280°C (hold 15 min)[5] |
| Retention Index (RI) | 2364 (on HP-5MS with the program above)[5][8] |
| Mass Spectrometer (MS) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7] |
| Ion Source Temperature | 230°C[7] |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification |
| Key Diagnostic Ions | m/z 85 (characteristic for γ-lactones), molecular ion and other fragments from library search (NIST) |
Data Presentation
Quantitative performance will depend on the specific matrix and instrumentation. The following table presents typical performance characteristics for the analysis of long-chain lactones and phytanic acid, which can be used as a benchmark for method validation.[9][10][11]
| Parameter | Typical Performance Value | Source Compound(s) |
| Linear Range | 1.0 - 100 µg/mL | γ/δ-Lactones[11] |
| Correlation Coefficient (R²) | > 0.995 | γ/δ-Lactones[10] |
| Limit of Detection (LOD) | 0.03 - 5 µg/L (matrix dependent) | Phytanic Acid, γ/δ-Lactones[9][10] |
| Limit of Quantification (LOQ) | 0.1 - 15 µg/L (matrix dependent) | Phytanic Acid, γ/δ-Lactones[9][10] |
| Precision (RSD%) | < 15% | γ/δ-Lactones[11] |
| Accuracy (Recovery %) | 85 - 115% | γ/δ-Lactones[11] |
One study identified this compound in the chloroform (B151607) extract of Cirsium arvense flowers, where it constituted 0.06% of the total identified compounds.[3]
Mandatory Visualizations
Experimental Workflow
The overall workflow for the extraction and GC-MS analysis of this compound from a solid matrix is depicted below.
Relevant Metabolic Pathway: Phytanic Acid α-Oxidation
Given the structural similarity of this compound to phytanic acid, understanding the phytanic acid metabolic pathway is highly relevant for researchers studying lipid metabolism and related disorders. The α-oxidation of phytanic acid occurs in the peroxisome.[1][12]
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatography and ultra high performance liquid chromatography tandem mass spectrometry methods for the determination of selected endocrine disrupting chemicals in human breast milk after stir-bar sorptive extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. benchchem.com [benchchem.com]
- 10. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 4,8,12,16-Tetramethylheptadecan-4-olide
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of 4,8,12,16-Tetramethylheptadecan-4-olide. Due to the limited availability of public domain NMR data for this specific compound, this guide utilizes spectral data from a closely related long-chain γ-lactone, γ-dodecalactone, as a reference for interpreting the key structural features. Detailed experimental protocols for sample preparation, and 1D and 2D NMR data acquisition are provided, alongside illustrative diagrams to facilitate understanding of the analytical workflow.
Application Notes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including complex natural products like this compound. The power of NMR lies in its ability to provide detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei), their connectivity, and stereochemical relationships.
For a molecule such as this compound, a saturated long-chain γ-lactone, NMR analysis can be used to:
-
Confirm the presence of the γ-lactone ring: The characteristic chemical shifts of the protons and carbons within the lactone ring are key indicators of this functional group.
-
Elucidate the structure of the long alkyl chain: The overlapping signals from the numerous methylene (B1212753) (-CH₂) and methyl (-CH₃) groups in the aliphatic chain can be resolved and assigned using a combination of 1D and 2D NMR techniques.
-
Verify the substitution pattern: The positions of the four methyl groups along the heptadecane (B57597) chain can be confirmed through correlation experiments.
-
Determine the relative stereochemistry: While not applicable to the achiral centers in the main chain of this specific molecule, for related chiral compounds, NOESY or ROESY experiments can reveal through-space correlations, aiding in the assignment of relative stereochemistry.
-
Assess sample purity: ¹H NMR, in particular, is a powerful technique for identifying and quantifying impurities.
The expected ¹H NMR spectrum of this compound would feature signals in the upfield region (around 0.8-1.6 ppm) corresponding to the numerous methyl and methylene protons of the long alkyl chain. The protons on the carbon adjacent to the carbonyl group (α-protons) and the proton on the carbon bearing the oxygen atom of the lactone ring (γ-proton) would appear at more downfield chemical shifts.
The ¹³C NMR spectrum would similarly show a cluster of signals in the aliphatic region (around 10-40 ppm) for the methyl and methylene carbons. The carbon of the carbonyl group is expected to have a characteristic chemical shift in the range of 170-180 ppm, and the carbon atom attached to the ring oxygen would also be found at a downfield position.
Data Presentation: A Case Study with γ-Dodecalactone
To illustrate the expected NMR data for a long-chain γ-lactone, the following tables summarize the publicly available ¹H and ¹³C NMR data for γ-dodecalactone, obtained from SpectraBase.
Table 1: ¹H NMR Data for γ-Dodecalactone in CDCl₃ [1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.37 | m | 1H | H-4 (γ-proton) |
| 2.45 | m | 2H | H-2 (α-protons) |
| 1.85 | m | 2H | H-3 (β-protons) |
| 1.62 | m | 2H | H-5 |
| 1.28 | m | 12H | H-6 to H-11 |
| 0.88 | t | 3H | H-12 (CH₃) |
Table 2: ¹³C NMR Data for γ-Dodecalactone in CDCl₃ [2]
| Chemical Shift (δ) ppm | Assignment |
| 177.3 | C-1 (C=O) |
| 80.9 | C-4 (γ-carbon) |
| 35.6 | C-5 |
| 31.9 | -CH₂- |
| 29.5 | -CH₂- |
| 29.4 | -CH₂- |
| 29.2 | C-2 (α-carbon) |
| 28.5 | C-3 (β-carbon) |
| 25.3 | -CH₂- |
| 22.7 | -CH₂- |
| 14.1 | C-12 (CH₃) |
Experimental Protocols
A generalized protocol for the NMR analysis of a nonpolar, medium molecular weight compound like this compound is provided below.
Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for nonpolar compounds like long-chain lactones.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (B1202638) (TMS) can be added, although referencing to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm) is common practice.
NMR Data Acquisition
The following are general acquisition parameters that can be optimized for the specific instrument and sample.
¹H NMR Spectroscopy:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 8-16, adjusted to achieve adequate signal-to-noise.
¹³C NMR Spectroscopy:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
2D NMR Spectroscopy (for detailed structural elucidation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and connecting different spin systems.
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the transformed spectrum and apply a baseline correction algorithm.
-
Chemical Shift Referencing: Calibrate the chemical shift axis to the residual solvent peak or the internal standard.
-
Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative number of protons.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships in the NMR analysis of this compound.
References
Application Notes and Protocols: Extraction of 4,8,12,16-Tetramethylheptadecan-4-olide from Plant Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the extraction, isolation, and identification of 4,8,12,16-tetramethylheptadecan-4-olide, a bioactive compound found in various plant species. The primary protocol is based on an optimized ultrasonic-assisted extraction method, which has been demonstrated to be efficient. Additionally, alternative extraction techniques and analytical methods for quantification are discussed. This guide is intended to provide researchers with a comprehensive workflow for obtaining and analyzing this target compound for further study and potential drug development.
Introduction
This compound is a natural product that has been identified in a variety of plant species, including Deinbollia pinnata, Portulaca oleracea, Crocus sativus, Hypericum perforatum, Aquilaria species, Emilia sonchifolia, Nerium oleander, and Moringa oleifera. Its presence in these plants suggests potential biological activities that are of interest to the pharmaceutical and nutraceutical industries. The effective extraction and isolation of this compound are crucial for its further investigation. This application note details an optimized protocol for its extraction and subsequent analysis.
Plant Material and Reagents
-
Plant Material: Dried and powdered leaves of the target plant species (e.g., Deinbollia pinnata).
-
Solvents: n-hexane, ethyl acetate (B1210297), methanol, chloroform, and other organic solvents of analytical grade.
-
Stationary Phase for Chromatography: Silica (B1680970) gel (for column chromatography and thin-layer chromatography).
-
Reagents for Visualization: Vanillin-sulfuric acid reagent for thin-layer chromatography.
Experimental Protocols
Optimized Ultrasonic-Assisted Extraction (UAE)
This protocol is based on the optimized method for extracting this compound from Deinbollia pinnata leaves.[1][2]
Protocol:
-
Sample Preparation: Air-dry the fresh leaves of the plant at room temperature and then pulverize them into a fine powder using a mechanical grinder.
-
Extraction:
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.
-
-
Fractionation:
-
Subject the crude extract to column chromatography over silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.
-
Collect fractions of 20 mL each and monitor them by thin-layer chromatography (TLC).
-
-
Isolation and Purification:
-
Combine fractions showing similar TLC profiles.
-
The fractions containing the target compound can be further purified using preparative TLC or recrystallization to yield pure this compound.
-
Alternative Extraction Method: CO2 Extraction
Supercritical fluid extraction using CO2 is another method that has been used to extract compounds from plant materials, including Portulaca oleracea, which is known to contain this compound.[3]
General Procedure:
-
Sample Preparation: The dried and powdered plant material is packed into an extraction vessel.
-
Extraction:
-
Pressurized liquid CO2 is passed through the extraction vessel.
-
The temperature and pressure are controlled to achieve supercritical conditions, which allows for the efficient extraction of non-polar compounds.
-
-
Separation: The extract-laden supercritical fluid is depressurized, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
Fractionation: The resulting crude extract can then be fractionated using chromatographic techniques as described in the UAE protocol.
Analytical Methods for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.
Typical GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: J&W DB-35ms GC Column (30 m × 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 10 minutes.
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan or Multiple Reaction Monitoring (MRM) for targeted quantification.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
For the structural elucidation of the isolated compound, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy, as well as IR spectroscopy, are employed.[1][2]
Data Presentation
The following table summarizes the optimized extraction conditions and the resulting yield for the ultrasonic-assisted extraction of Deinbollia pinnata.
| Parameter | Optimal Value |
| Temperature | 45°C[1][2] |
| Time | 35 minutes[1][2] |
| Solvent Ratio (n-hexane:ethyl acetate) | 50:50 (v/v)[1][2] |
| Crude Extract Yield | 83.01%[1][2] |
Note: The yield of the final purified this compound will be a fraction of the crude extract yield and is dependent on the efficiency of the purification steps.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of this compound from plant material.
Caption: Workflow for the extraction and analysis of this compound.
References
Application Notes and Protocols for the Purification of 4,8,12,16-Tetramethylheptadecan-4-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8,12,16-Tetramethylheptadecan-4-olide is a saturated diterpene lactone with potential applications in various fields of chemical and pharmaceutical research.[1] Its complex, branched structure and lipophilic nature present unique challenges for purification.[2] This document provides detailed protocols for the purification of this compound from both natural product extracts and synthetic reaction mixtures. The primary techniques covered are silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC).
Physicochemical Properties
A thorough understanding of the compound's properties is crucial for developing effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₀O₂ | [3][4] |
| Molecular Weight | 324.54 g/mol | [2][3] |
| Boiling Point (Predicted) | ~435.8 °C at 760 mmHg | [5] |
| LogP (Octanol/Water) | 7.9 | [2] |
| Polar Surface Area | 26.3 Ų | [2] |
| Solubility | High solubility in non-polar organic solvents (e.g., hexane (B92381), ethyl acetate (B1210297), dichloromethane); Low water solubility. | [5] |
Purification Strategies: A Workflow Overview
The purification of this compound typically involves a multi-step process to remove impurities such as other lipids, sterols, and synthetic byproducts. The general workflow involves an initial crude purification followed by a high-resolution polishing step.
Caption: General workflow for the purification of this compound.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is suitable for the initial purification of the target compound from a crude mixture, such as a plant extract, where it was found alongside compounds like squalene, lupeol, and various sterols.[6][7]
Materials:
-
Crude sample containing this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Vanillin-sulfuric acid staining solution
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure. Ensure the silica bed is stable and free of cracks. Equilibrate the column by washing with 2-3 column volumes of n-hexane.
-
Sample Loading: Dissolve the crude sample in a minimal amount of a non-polar solvent like dichloromethane (B109758) or the initial mobile phase (n-hexane).[8] Adsorb this mixture onto a small amount of silica gel by evaporating the solvent. Carefully load the dried, sample-adsorbed silica onto the top of the packed column.
-
Elution: Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is outlined in the table below.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 15-20 mL) in numbered tubes.
-
TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount from each fraction onto a TLC plate. Develop the plate using a solvent system that provides good separation (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots by staining with vanillin-sulfuric acid reagent followed by gentle heating.[6]
-
Pooling and Evaporation: Combine the fractions that contain the pure desired compound, as identified by their consistent TLC profile. Concentrate the pooled fractions using a rotary evaporator to obtain the purified this compound.
Illustrative Gradient Elution Data:
| Step | n-Hexane (%) | Ethyl Acetate (%) | Column Volumes | Target Elution |
| 1 | 100 | 0 | 2 | Elution of non-polar impurities (e.g., squalene) |
| 2 | 98 | 2 | 3 | Elution of target compound |
| 3 | 95 | 5 | 3 | Elution of target compound |
| 4 | 90 | 10 | 3 | Elution of slightly more polar compounds |
| 5 | 80 | 20 | 2 | Elution of polar impurities (e.g., sterols) |
Protocol 2: High-Purity Polish by Preparative HPLC
For applications requiring very high purity (>98%), a final polishing step using preparative or semi-preparative HPLC is recommended. This is particularly useful for separating closely related isomers or impurities that co-elute during column chromatography.
Materials:
-
Partially purified this compound
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
HPLC system with a UV detector
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the partially purified sample from Protocol 1 in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
Method Development (Analytical Scale): Before scaling to preparative HPLC, optimize the separation on an analytical C18 column. Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210-220 nm) or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is necessary.
-
Chromatography:
-
Column: Reversed-phase C18 (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water is often effective for lipophilic compounds. A typical starting point is 90:10 (Acetonitrile:Water).
-
Flow Rate: Adjust based on column dimensions (e.g., 4-5 mL/min for a 10 mm ID column).
-
Detection: UV at 210 nm or ELSD/MS.
-
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound as determined during analytical method development.
-
Solvent Removal: Remove the mobile phase from the collected fraction under reduced pressure (e.g., using a rotary evaporator followed by a high-vacuum pump) to yield the final, high-purity compound.
Illustrative HPLC Parameters:
| Parameter | Value |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (90:10, v/v) |
| Flow Rate | 4.5 mL/min |
| Injection Volume | 500 µL (of 10 mg/mL solution) |
| Detector | UV at 210 nm |
| Expected Retention Time | 12-15 minutes (highly dependent on exact system) |
Purity Assessment
The purity of the final product should be confirmed using high-resolution analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent method for assessing the purity of volatile compounds like this compound.[3][9]
Illustrative GC-MS Parameters:
| Parameter | Value |
| Column | HP-5ms or equivalent non-polar column (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Purity Calculation: The purity is determined by the area percentage of the target compound's peak relative to the total area of all peaks in the chromatogram.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor separation in column chromatography | Incorrect mobile phase polarity. | Optimize the solvent system using TLC with various ratios of hexane and ethyl acetate. |
| Column overloading. | Reduce the amount of crude sample loaded onto the column. | |
| Compound does not elute from HPLC column | Mobile phase is too weak (too much water). | Increase the percentage of acetonitrile in the mobile phase. |
| Peak tailing in HPLC or GC | Active sites on the column; sample overload. | Use a column with end-capping; reduce the injection concentration. |
| Low recovery after purification | Compound degradation; irreversible adsorption. | Ensure neutral pH conditions; use a less active stationary phase (e.g., deactivated silica). |
References
- 1. CNP0136686.0 - COCONUT [coconut.naturalproducts.net]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound (CAS 96168-15-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 4,8,12,16-Tetramethylheptadecan-4-olide in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8,12,16-Tetramethylheptadecan-4-olide is a diterpenoid lactone that has been identified in plant extracts.[1] As a structurally complex lipid molecule, its quantification in intricate biological and natural product matrices presents analytical challenges. Accurate measurement is crucial for understanding its distribution, potential biological roles, and for quality control in various applications. These application notes provide detailed protocols for the quantification of this compound using gas chromatography-mass spectrometry (GC-MS), a robust and sensitive analytical technique well-suited for this purpose. The methodologies described are based on established principles for the analysis of similar long-chain, branched fatty acid derivatives and lactones.
Quantitative Data Summary
To date, comprehensive quantitative data for this compound in a wide range of complex mixtures remains limited in publicly available literature. However, its presence has been quantified in plant extracts, providing a reference for its potential concentration in natural products. The following table summarizes the reported quantitative findings.
| Matrix | Analytical Method | Compound | Concentration/Abundance | Reference |
| Cirsium arvense (L.) Scop. flower methanol-chloroform extract | GC-MS | This compound | 0.06% (relative peak area) | [1] |
Experimental Protocols
The following protocols are designed to provide a comprehensive workflow for the quantification of this compound in complex matrices, such as plant extracts and biological fluids. These protocols are based on methodologies for structurally related compounds and should be optimized and validated for the specific matrix and instrumentation used.
Protocol 1: Quantification of this compound in Plant Extracts by GC-MS
1. Scope: This protocol describes the extraction and quantification of this compound from a dried plant matrix.
2. Materials and Reagents:
-
Dried and powdered plant material
-
Hexane (B92381) (HPLC grade)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
This compound analytical standard
-
Internal standard (e.g., a structurally similar lactone not present in the sample, such as γ-heptalactone)
-
Rotary evaporator
-
Vortex mixer
-
Centrifuge
-
GC-MS system
3. Sample Preparation and Extraction:
-
Weigh approximately 5 g of the dried, powdered plant material into a conical flask.
-
Add 50 mL of a methanol:chloroform (1:1, v/v) solvent mixture.
-
Spike the mixture with a known concentration of the internal standard.
-
Agitate the mixture using an ultrasonic bath for 30 minutes at room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at 40°C.
-
Re-dissolve the dried extract in 1 mL of hexane for GC-MS analysis.
-
Pass the hexane solution through a small column containing anhydrous sodium sulfate to remove any residual water.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z derived from its fragmentation pattern) and the internal standard.
-
5. Calibration and Quantification:
-
Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in hexane.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Calculate the concentration of this compound in the plant extract by applying the peak area ratio from the sample to the calibration curve.
Protocol 2: Quantification of this compound in Human Plasma by GC-MS
1. Scope: This protocol details the extraction and quantification of this compound from human plasma.
2. Materials and Reagents:
-
Human plasma (collected in EDTA-containing tubes)
-
This compound analytical standard
-
Stable isotope-labeled this compound (if available) or a suitable structural analog as an internal standard.
-
Acetonitrile (B52724) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Vortex mixer
-
Centrifuge capable of refrigeration
-
Nitrogen evaporator
-
GC-MS system
3. Sample Preparation and Extraction (Liquid-Liquid Extraction):
-
Pipette 500 µL of human plasma into a glass centrifuge tube.
-
Add a known amount of the internal standard solution.
-
Add 1.5 mL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean glass tube.
-
Add 2 mL of ethyl acetate and vortex for 1 minute to extract the analyte.
-
Centrifuge at 2,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
4. GC-MS Analysis: Follow the GC-MS conditions as described in Protocol 1, Section 4.
5. Calibration and Quantification:
-
Prepare calibration standards by spiking blank plasma with known concentrations of this compound and a constant concentration of the internal standard.
-
Process the plasma calibration standards using the same extraction procedure as the unknown samples.
-
Construct a calibration curve and quantify the analyte in the plasma samples as described in Protocol 1, Section 5.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Hypothetical anti-inflammatory signaling pathway for a diterpenoid lactone.
References
Application Notes and Protocols for 4,8,12,16-Tetramethylheptadecan-4-olide as a Chemical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8,12,16-Tetramethylheptadecan-4-olide is a naturally occurring terpene lactone, a class of compounds known for their diverse biological activities.[1] Its structural similarity to phytanic acid, a branched-chain fatty acid implicated in various metabolic processes and diseases, suggests its potential utility as a chemical standard in biomedical research and drug development.[2][3] These application notes provide detailed protocols for the use of this compound as a chemical standard for quantification and in biological assays, guidance on its storage and handling, and a discussion of its potential research applications. A study has indicated that a methanolic extract of Garcinia cowa containing this compound exhibited anti-proliferative activity on various cancer cell lines, suggesting a potential application for this compound in cancer research.[4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a chemical standard is crucial for its proper handling, storage, and use in analytical methodologies.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₀O₂ | [5][6] |
| Molecular Weight | 324.54 g/mol | [5][6] |
| CAS Number | 96168-15-9 | [5][6] |
| Appearance | (Not specified, likely a colorless oil or waxy solid at room temperature) | |
| Solubility | Expected to be soluble in nonpolar organic solvents like hexane, heptane, and dichloromethane, and polar aprotic solvents like DMSO and ethanol. Poorly soluble in water.[7] | |
| Purity | >98% (Recommended for use as a primary standard) |
Handling and Storage
Proper handling and storage are critical to maintain the integrity and stability of this compound as a chemical standard. Lactones are susceptible to hydrolysis, particularly in the presence of acids or bases.[1]
Storage Recommendations:
-
Short-term (weeks): Store in a tightly sealed container at 2-8°C, protected from light.[8]
-
Long-term (months to years): Store in a tightly sealed container at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen).[8]
-
Solutions: Prepare stock solutions in anhydrous aprotic solvents such as DMSO or ethanol. Store aliquots in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles. Avoid long-term storage in aqueous or protic solutions to prevent hydrolysis.[1]
Handling Precautions:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid contact with skin and eyes.
-
Minimize exposure to atmospheric moisture and light.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific applications and instrumentation.
Preparation of Standard Stock and Working Solutions
This protocol describes the preparation of a primary stock solution and subsequent working standards for calibration curves and spiking experiments.
Workflow for Standard Solution Preparation
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. waters.com [waters.com]
- 3. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 4. repository.unar.ac.id [repository.unar.ac.id]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. humiditycontrol.com [humiditycontrol.com]
Synthesis and Applications of 4,8,12,16-Tetramethylheptadecan-4-olide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of 4,8,12,16-tetramethylheptadecan-4-olide and its derivatives. This guide outlines a proposed synthetic pathway, experimental procedures, and explores the potential biological significance of these compounds, particularly in the context of metabolic and cancer research.
Introduction
This compound is a naturally occurring saturated γ-lactone found in various plant species, including Deinbollia pinnata and Cirsium arvense. Its structure, derived from the isoprenoid chain of phytanic acid, suggests potential biological activities related to lipid metabolism and cellular signaling. Phytanic acid, a branched-chain fatty acid, is a known ligand for nuclear receptors such as Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), which are key regulators of gene transcription involved in lipid metabolism and inflammation. The lactonization of phytanic acid to this compound may modulate its biological activity, making its derivatives interesting candidates for drug discovery and development.
Data Presentation
The physicochemical and spectroscopic data for the parent compound, this compound, are summarized below. This information is crucial for the identification and characterization of the synthesized products.
| Property | Value |
| Molecular Formula | C₂₁H₄₀O₂ |
| Molecular Weight | 324.54 g/mol |
| CAS Number | 96168-15-9 |
| Appearance | Predicted: Colorless to pale yellow oil |
| Boiling Point | Predicted: > 300 °C at 760 mmHg |
| Solubility | Soluble in organic solvents (e.g., chloroform, methanol, ethyl acetate) |
| ¹³C NMR (Predicted) | Peaks expected around: 177 (C=O), 83 (C-O), and in the 10-40 ppm range (alkyl carbons) |
| IR Spectroscopy (KBr) | Characteristic peaks expected at ~1770 cm⁻¹ (C=O, lactone) and ~2850-2960 cm⁻¹ (C-H stretch) |
| **Mass Spectrometry (EI) | m/z values for major fragments expected from fragmentation of the alkyl chain and lactone ring. |
Proposed Synthetic Pathway
A plausible synthetic route to this compound and its derivatives starts from the readily available precursor, phytanic acid. The key steps involve the regioselective hydroxylation of the γ-carbon (C-4) of phytanic acid, followed by intramolecular cyclization (lactonization).
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are generalized protocols for the key steps in the synthesis of this compound. Optimization of reaction conditions may be necessary for specific substrates and scales.
Protocol 1: Regioselective γ-Hydroxylation of Phytanic Acid
This protocol describes a generalized method for the challenging regioselective hydroxylation of the saturated C-H bond at the γ-position of phytanic acid. Two potential approaches are presented: enzymatic and metal-catalyzed.
Method A: Enzymatic Hydroxylation using Cytochrome P450
-
Principle: Cytochrome P450 monooxygenases can catalyze the regioselective hydroxylation of fatty acids. Specific mutants of P450s have shown activity at in-chain positions.
-
Materials:
-
Phytanic acid
-
Recombinant E. coli expressing a suitable Cytochrome P450 enzyme (e.g., a variant of P450 BM3) and a reductase partner.
-
Luria-Bertani (LB) medium with appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Glucose
-
Phosphate (B84403) buffer (pH 7.4)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Inoculate a starter culture of the recombinant E. coli in LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 20-25°C) for 16-24 hours.
-
Harvest the cells by centrifugation and resuspend them in phosphate buffer.
-
Add phytanic acid (e.g., 1-5 mM) and glucose (as a source of reducing equivalents) to the cell suspension.
-
Incubate the reaction mixture with shaking at 30°C for 24-48 hours.
-
Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by TLC or GC-MS.
-
After the reaction, acidify the mixture to pH 2-3 with HCl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting γ-hydroxy phytanic acid by column chromatography on silica (B1680970) gel.
-
Method B: Manganese-Catalyzed C-H Oxidation
-
Principle: Chiral manganese complexes can catalyze the site- and stereoselective γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates using hydrogen peroxide as the oxidant.
-
Materials:
-
Phytanic acid
-
Chiral Manganese Catalyst (e.g., (S,S)-Mn(pdp))
-
Hydrogen peroxide (30% aqueous solution)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve phytanic acid and the manganese catalyst (1-5 mol%) in anhydrous acetonitrile under an inert atmosphere.
-
Add TFA (catalytic amount) to the reaction mixture.
-
Slowly add hydrogen peroxide (1.5-2.0 equivalents) to the stirred solution at room temperature over a period of 1-2 hours using a syringe pump.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting γ-hydroxy phytanic acid by column chromatography on silica gel.
-
Protocol 2: Lactonization of 4-Hydroxy-4,8,12,16-tetramethylheptadecanoic Acid
-
Principle: The intramolecular esterification of the γ-hydroxy acid to form the γ-lactone can be achieved under acidic or neutral conditions, often with the aid of a dehydrating agent or by azeotropic removal of water.
-
Materials:
-
4-Hydroxy-4,8,12,16-tetramethylheptadecanoic acid
-
Toluene (B28343) (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) or other acid catalyst
-
Dean-Stark apparatus
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the γ-hydroxy acid in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
Add a catalytic amount of p-TSA (0.1-0.5 mol%).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude lactone by column chromatography on silica gel to obtain this compound.
-
Application Notes
Potential as a Modulator of Nuclear Receptor Signaling
Given that the precursor, phytanic acid, is a known ligand for RXR and PPARα, this compound and its derivatives are valuable tools for investigating the structure-activity relationship of ligands for these nuclear receptors. These compounds can be used in:
-
Ligand Binding Assays: To determine their affinity for RXR and PPARα.
-
Reporter Gene Assays: To assess their ability to activate or inhibit the transcriptional activity of these receptors.
-
Gene Expression Analysis: To study their effects on the expression of target genes involved in lipid metabolism, inflammation, and cell proliferation in relevant cell lines (e.g., hepatocytes, adipocytes, cancer cell lines).
Caption: RXR and PPARα signaling pathway.
Anticancer Drug Development
Preliminary studies have indicated that a plant extract containing this compound exhibits anti-proliferative activity against HT-29 colon cancer cells. This suggests that the lactone itself or its derivatives may possess anticancer properties. Researchers can utilize these compounds to:
-
Screen for Cytotoxicity: Evaluate the cytotoxic effects of the synthesized lactones against a panel of cancer cell lines.
-
Investigate Mechanisms of Action: Study the effects on cell cycle progression, apoptosis, and key signaling pathways involved in cancer cell proliferation and survival.
-
Develop Novel Anticancer Agents: Synthesize and test various derivatives to optimize potency and selectivity.
Conclusion
The synthesis of this compound and its derivatives presents an exciting avenue for research in medicinal chemistry and drug development. The proposed synthetic protocols provide a foundation for accessing these compounds, enabling further investigation into their biological activities as potential modulators of nuclear receptor signaling and as novel anticancer agents. The detailed application notes offer a starting point for researchers to explore the therapeutic potential of this class of molecules.
Experimental Applications of 4,8,12,16-Tetramethylheptadecan-4-olide in vitro: A Focus on Cancer Cell Cytotoxicity
Disclaimer: The following application notes and protocols are based on studies of a crude ethanolic extract of Strobilanthes ciliatus, which was found to contain 4,8,12,16-Tetramethylheptadecan-4-olide among other phytochemicals. Currently, there is a lack of published in vitro studies on the isolated this compound. Therefore, the biological activities described below are attributed to the complex mixture of compounds present in the extract, and the specific contribution of this compound to these effects has not been determined. Further research on the purified compound is required to elucidate its specific biological functions.
Application Notes
The ethanolic extract of Strobilanthes ciliatus, containing this compound, has demonstrated significant cytotoxic activity against human colon adenocarcinoma HT-29 cell lines.[1][2] This suggests a potential application for this compound, as part of a complex extract, in anticancer research, particularly in the screening for novel therapeutic agents against colorectal cancer.
The primary application demonstrated is the inhibition of cancer cell proliferation. The extract was shown to induce DNA damage, apoptosis, and cell cycle arrest in HT-29 cells.[1] These findings indicate that the compounds within the extract, including potentially this compound, may interfere with key cellular processes essential for cancer cell survival and growth.
The observed in vitro anti-proliferative effects warrant further investigation to isolate and identify the specific bioactive compounds responsible for the cytotoxicity and to elucidate their mechanisms of action. The protocols detailed below are derived from the study on the crude extract and can be adapted for testing the purified this compound.
Quantitative Data Summary
The cytotoxic effect of the ethanolic extract of Strobilanthes ciliatus on HT-29 cells was quantified using the MTT assay. The results are summarized in the table below.
| Cell Line | Treatment | IC50 (µg/mL) | Cytotoxicity at 100 µg/mL (%) |
| HT-29 | Ethanolic extract of S. ciliatus | 33.62 | 62.1 |
| HT-29 | Acetone extract of S. ciliatus | - | 47.38 |
| HT-29 | Doxorubicin (Standard Drug) | - | 98.27 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity by MTT Assay
This protocol describes the determination of the cytotoxic effects of a test compound on the HT-29 human colon cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
HT-29 human colon adenocarcinoma cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Test compound (e.g., ethanolic extract of S. ciliatus)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Once the cells reach 80-90% confluency, detach them using trypsin-EDTA, and seed them into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compound and the positive control (Doxorubicin) in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the prepared dilutions of the test compound or control. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability versus compound concentration.
-
Protocol 2: Analysis of Apoptosis by Acridine Orange/Ethidium Bromide (AO/EB) Staining
This protocol provides a general method for observing morphological changes associated with apoptosis using fluorescent dyes.
Materials:
-
HT-29 cells
-
6-well plates
-
Test compound
-
Acridine Orange (AO) solution (100 µg/mL in PBS)
-
Ethidium Bromide (EB) solution (100 µg/mL in PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding and Treatment: Seed HT-29 cells in 6-well plates and treat them with the IC50 concentration of the test compound for 24 hours.
-
Cell Staining: After treatment, gently wash the cells with PBS. Add a mixture of AO and EB (1:1 ratio) to each well to a final concentration of 10 µg/mL and incubate for 5-10 minutes at room temperature in the dark.
-
Microscopic Examination: Observe the stained cells under a fluorescence microscope.
-
Live cells: Uniform green fluorescence.
-
Early apoptotic cells: Bright green fluorescence with condensed or fragmented chromatin.
-
Late apoptotic cells: Orange to red fluorescence with condensed and fragmented chromatin.
-
Necrotic cells: Uniform orange to red fluorescence.
-
Visualizations
Caption: Workflow for assessing the cytotoxicity of S. ciliatus extract on HT-29 cells.
Caption: Postulated mechanism of action of S. ciliatus extract on cancer cells.
References
Application Note: A Comprehensive Protocol for the Isolation of Isoprenoids from Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction Isoprenoids, also referred to as terpenes or terpenoids, represent the largest and most diverse class of natural products, with over 30,000 known compounds.[1] These molecules are synthesized in plants through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[1][2] Isoprenoids are integral to various biological functions and have extensive applications as flavors, fragrances, biofuels, polymers, and critically, as pharmaceuticals.[3] Due to their often low concentrations in plant tissues, efficient and robust methods for their extraction and purification are essential for research and development.[3] This document provides detailed protocols for the isolation of isoprenoids from natural product matrices, covering modern extraction techniques and multi-step chromatographic purification.
Part 1: Extraction Methodologies
The initial and most critical step in isolating isoprenoids is their extraction from the plant matrix. The choice of method depends on the polarity of the target isoprenoid, its thermal stability, and the desired scale of the extraction. Proper sample preparation, including drying and grinding to a fine powder, is crucial to maximize the surface area for solvent interaction.[4]
Conventional Extraction Methods
-
Maceration & Percolation: These methods involve soaking the plant material in a solvent for an extended period. While simple and suitable for thermolabile compounds, they are often time-consuming, require large volumes of solvent, and may result in lower yields compared to modern techniques.[5]
-
Soxhlet Extraction: This technique uses a smaller amount of solvent by continuously cycling it through the plant material. It is more efficient than maceration but the repeated heating can lead to the degradation of heat-sensitive isoprenoids.[6]
Advanced "Green" Extraction Methods
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to create targeted heating of the solvent and plant material, causing moisture within the plant cells to vaporize and rupture the cell walls.[7] This process dramatically reduces extraction time (often to minutes) and solvent consumption.[8][9] It is highly efficient, though care must be taken to optimize microwave power and temperature to prevent degradation of target compounds.[8][10]
-
Ultrasound-Assisted Extraction (UAE): UAE employs high-frequency sound waves (20-2000 kHz) to generate acoustic cavitation—the formation and collapse of microscopic bubbles.[11] This process creates microjets that disrupt cell walls, enhancing solvent penetration and mass transfer, leading to higher yields in shorter times and at lower temperatures.[4][12]
-
Supercritical Fluid Extraction (SFE): SFE is a highly selective and environmentally friendly technique that uses a supercritical fluid, most commonly carbon dioxide (SC-CO₂), as the extraction solvent.[13][14] By manipulating temperature and pressure, the solvating power of SC-CO₂ can be precisely tuned.[14] While excellent for non-polar compounds, co-solvents like ethanol (B145695) can be added to the SC-CO₂ to efficiently extract more polar isoprenoids.[5][6] A key advantage is that the CO₂ can be easily removed by depressurization, leaving a solvent-free extract.
Part 2: Purification and Isolation Strategies
Crude plant extracts contain a complex mixture of compounds. Therefore, a multi-step purification process is typically required to isolate isoprenoids of high purity.
-
Silica (B1680970) Gel Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract.[15] The separation is based on the differential adsorption of compounds to the polar silica gel stationary phase. A non-polar solvent (mobile phase), such as hexane, is used initially to elute non-polar compounds like many terpenes.[15][16] The polarity of the mobile phase is then gradually increased (e.g., by adding ethyl acetate) to elute compounds of increasing polarity.[17]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to achieve high-purity compounds, Prep-HPLC is the method of choice.[18][19] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[20] Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., methanol (B129727)/water), is particularly robust and widely used for isoprenoid purification.[19]
Data Presentation: Comparison of Extraction Techniques
The selection of an extraction technique significantly impacts the yield and purity of the isolated compounds. The following table summarizes quantitative data from comparative studies.
| Extraction Method | Plant Material/Target Compound | Yield | Purity | Time | Reference |
| Microwave-Assisted (MAE) | Abelmoschus sagittifolius / Terpenoids | 90 ± 1 mg/g dw | Not Reported | 2 min | [8] |
| Ultrasound-Assisted (UAE) | Abelmoschus sagittifolius / Terpenoids | 69 ± 2 mg/g dw | Not Reported | 5 min | [8] |
| Accelerated Solvent (ASE) | Medicinal Plants / Alkaloids | 2.63% | 88.8% | 20 min | [21] |
| Microwave-Assisted (MAE) | Medicinal Plants / Alkaloids | 2.50% | 88.2% | 25 min | [21] |
| Ultrasound-Assisted (UAE) | Medicinal Plants / Alkaloids | 2.06% | 86.7% | 30 min | [21] |
| Soxhlet Extraction | Medicinal Plants / Alkaloids | 1.63% | 78.5% | 24-48 hrs | [21] |
| Maceration | Medicinal Plants / Alkaloids* | 1.19% | 71.3% | 24-48 hrs | [21] |
*Data for alkaloids are included as a representative comparison of advanced vs. conventional methods for extracting complex natural products.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of Terpenoids
This protocol is a general guideline for extracting terpenoids from dried plant material.
-
Sample Preparation:
-
Dry the plant material (e.g., leaves, roots) at 40-50°C until constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh size).
-
-
Extraction:
-
Place 5 g of the powdered plant material into a 250 mL microwave extraction vessel.
-
Add 100 mL of a suitable solvent (e.g., 95% ethanol for a broad range of polarities). The liquid-to-solid ratio should be optimized, with a common starting point being 20:1 mL/g.[8]
-
Secure the vessel in the microwave extractor.
-
Set the extraction parameters. A typical starting point is 400-600 W power for 2-5 minutes at a temperature of 60-80°C.[8][10] Caution: Ensure the temperature does not exceed the boiling point of the solvent at the operating pressure.
-
After the cycle is complete, allow the vessel to cool to room temperature.
-
-
Post-Extraction Processing:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.
-
Wash the residue with a small volume of fresh solvent (2 x 20 mL) and combine the filtrates.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure at 40°C to yield the crude extract.
-
Store the crude extract at 4°C until further purification.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol describes the fractionation of the crude extract obtained from Protocol 1.
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., 60-120 mesh) in a non-polar solvent like n-hexane.
-
Pour the slurry into a glass column, allowing the silica to pack evenly under gravity. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
-
Sample Loading:
-
Dissolve a portion of the crude extract (e.g., 1 g) in a minimal volume of the initial mobile phase (100% n-hexane).
-
Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel by evaporating the solvent. Carefully load this dry powder onto the top of the column bed.
-
-
Elution:
-
Begin elution with 100% n-hexane.[15]
-
Collect fractions of a fixed volume (e.g., 20 mL) continuously.
-
Gradually increase the polarity of the mobile phase by introducing ethyl acetate (B1210297) in a stepwise gradient (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate, etc.).[17][22] This will elute compounds of increasing polarity.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest.
-
Pool the fractions that show similar TLC profiles.
-
Evaporate the solvent from the pooled fractions to obtain semi-purified samples.
-
Protocol 3: Final Purification by Preparative HPLC
This protocol is for the high-purity isolation of a target compound from a semi-purified fraction.
-
Method Development:
-
First, develop an analytical HPLC method using a C18 column to achieve good separation of the target compound in the fraction. A common mobile phase is a gradient of methanol and water.[22]
-
Once separation is achieved, scale up the method for preparative HPLC. This involves adjusting the flow rate and injection volume according to the larger column dimensions.[20][23]
-
-
Sample Preparation:
-
Dissolve the semi-purified fraction in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Purification:
-
Equilibrate the preparative C18 column with the initial mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the preparative HPLC method. Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).[22][24]
-
Collect the peak corresponding to the target isoprenoid using a fraction collector.
-
-
Post-Purification:
-
Confirm the purity of the collected fraction using analytical HPLC.
-
Remove the mobile phase solvent from the collected fraction, typically by rotary evaporation followed by lyophilization or high-vacuum drying.
-
The resulting pure compound is now ready for structural elucidation (e.g., by NMR, MS) and bioactivity studies.
-
Visualizations
Workflow and Biosynthetic Pathway Diagrams
To better illustrate the logical flow of the isolation process and the biological origin of isoprenoids, the following diagrams are provided.
Caption: A flowchart of the major steps for isolating pure isoprenoids.
Caption: The cytosolic Mevalonate (MVA) pathway synthesizes isoprenoid precursors.
References
- 1. scialert.net [scialert.net]
- 2. Early Steps in Isoprenoid Biosynthesis: Multilevel Regulation of the Supply of Common Precursors in Plant Cells - ProQuest [proquest.com]
- 3. Microbial Production, Extraction, and Quantitative Analysis of Isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pen.ius.edu.ba [pen.ius.edu.ba]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Green Protocol for Microwave-Assisted Extraction of Volatile Oil Terpenes from Pterodon emarginatus Vogel. (Fabaceae) | MDPI [mdpi.com]
- 8. Ultrasonic-Assisted and Microwave-Assisted Extraction of Phenolics and Terpenoids from Abelmoschus sagittifolius (Kurz) Merr Roots Using Natural Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. ULTRASOUND ASSISTED EXTRACTION OF CAROTENOIDS FROM GREEN AND ORANGE BIOMASSES OF DUNALIELLA SALINA DUNADZ - ProQuest [proquest.com]
- 13. Extraction of natural products using supercritical fluids and pressurized liquids assisted by ultrasound: Current status and trends - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Supercritical Fluid Extraction in Natural Products Analyses | Springer Nature Experiments [experiments.springernature.com]
- 15. column-chromatography.com [column-chromatography.com]
- 16. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 19. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 20. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. aktpublication.com [aktpublication.com]
- 22. researchgate.net [researchgate.net]
- 23. lcms.cz [lcms.cz]
- 24. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4,8,12,16-Tetramethylheptadecan-4-olide Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the extraction of 4,8,12,16-Tetramethylheptadecan-4-olide.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield of this compound?
A1: The extraction yield is primarily influenced by the choice of extraction method, solvent polarity, temperature, extraction time, and the solid-to-solvent ratio. The particle size of the plant material is also a critical factor, as a smaller particle size increases the surface area for solvent interaction, generally leading to higher extraction efficiency.
Q2: Which extraction methods are most suitable for a non-polar compound like this compound?
A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient for non-polar compounds, offering higher yields in shorter times compared to traditional methods.[1] Soxhlet extraction is also effective but the prolonged exposure to heat may risk degrading thermally sensitive compounds.[1] For initial, small-scale trials, maceration can be a simple, albeit less efficient, option.
Q3: How does solvent polarity affect the extraction of this lipophilic compound?
A3: As this compound is a non-polar, lipophilic compound, non-polar solvents are generally more effective for its extraction. Solvents like hexane (B92381) and petroleum ether are good choices.[1] However, using a mixture of polar and non-polar solvents can sometimes enhance extraction efficiency by improving the penetration of the solvent into the plant matrix.
Q4: Can increasing the extraction temperature always improve the yield?
A4: Not necessarily. While higher temperatures can increase the solubility of the target compound and the extraction rate, excessive heat can lead to the degradation of thermolabile compounds.[1] For this compound, an optimal temperature of around 45°C has been reported for ultrasonic-assisted extraction. It is crucial to find a balance that maximizes solubility without causing degradation.
Q5: What are the common challenges in purifying the crude extract?
A5: A significant challenge is the co-extraction of other lipid-soluble compounds such as sterols, fatty acids, and pigments like chlorophyll.[2] This complex mixture often requires multi-step purification processes, such as column chromatography, to isolate the target compound with high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Crude Extract Yield | Improper Sample Preparation: Particle size of the plant material is too large, limiting solvent penetration. | Grind the dried plant material to a fine, uniform powder to maximize the surface area available for extraction. |
| Suboptimal Solvent Choice: The solvent may be too polar to effectively solubilize the non-polar target compound. | Experiment with a range of non-polar solvents such as hexane, petroleum ether, or ethyl acetate (B1210297). Consider using a solvent mixture to optimize polarity. | |
| Inefficient Extraction Method: The chosen method (e.g., maceration) may not be providing enough energy for efficient extraction. | Consider more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to enhance extraction efficiency. | |
| Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to allow for complete leaching of the compound. | Optimize the extraction time and temperature. For UAE, a time of 35 minutes and a temperature of 45°C has been shown to be effective for a similar compound. | |
| Inadequate Solid-to-Solvent Ratio: The volume of solvent may be insufficient to fully solubilize the target compound from the plant matrix. | Increase the solvent-to-solid ratio to ensure complete submersion of the plant material and to create a sufficient concentration gradient to drive extraction. | |
| Low Purity of Target Compound in Extract | Co-extraction of Impurities: The chosen solvent is extracting a wide range of other lipophilic compounds. | Employ a multi-step purification process. Column chromatography with a silica (B1680970) gel stationary phase is a common and effective method for separating lipids. |
| Degradation of Target Compound: The extraction conditions (e.g., high temperature in Soxhlet) may be causing the lactone to degrade. | Assess the thermal stability of your compound. If it is heat-sensitive, opt for non-thermal or low-temperature extraction methods like UAE at a controlled temperature. | |
| Inconsistent Yields Between Batches | Variability in Raw Material: The concentration of the target compound can vary depending on the harvesting time, plant part used, and post-harvest processing of the raw material. | Standardize the raw material sourcing and processing as much as possible. Ensure consistent drying and grinding protocols. |
| Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent ratios between experiments. | Maintain strict control over all extraction parameters. Use calibrated equipment and document all steps meticulously. |
Data Presentation
Table 1: Comparison of Extraction Methods for Non-Polar Compounds (Illustrative)
The following table provides an illustrative comparison of different extraction methods for non-polar, lipophilic compounds similar to this compound. Actual yields will vary based on the specific plant matrix and precise experimental conditions.
| Extraction Method | Typical Solvent(s) | Relative Yield | Advantages | Disadvantages |
| Maceration | Hexane, Ethanol | Low | Simple, low cost, suitable for thermolabile compounds. | Time-consuming, high solvent consumption, low efficiency. |
| Soxhlet Extraction | Hexane, Petroleum Ether | High | Efficient in terms of solvent use, can achieve high yields. | Requires high temperatures which can degrade compounds, time-consuming.[1] |
| Ultrasound-Assisted Extraction (UAE) | Hexane, Ethanol | High | Fast, efficient, can be performed at lower temperatures. | Equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | Ethanol, Acetone | Very High | Very fast, highly efficient, reduced solvent consumption. | Equipment cost, potential for thermal degradation if not controlled. |
Table 2: Influence of Solvent Polarity on Lipid Extraction Yield (Illustrative)
This table illustrates the general effect of solvent polarity on the extraction yield of total lipids from a plant matrix. Non-polar solvents are generally more effective for extracting non-polar compounds like this compound.
| Solvent | Polarity Index | Relative Lipid Yield | Notes |
| Hexane | 0.1 | High | Excellent for non-polar lipids. |
| Petroleum Ether | 0.1 | High | Similar to hexane, good for non-polar compounds. |
| Ethyl Acetate | 4.4 | Moderate-High | Can extract a broader range of compounds due to intermediate polarity. |
| Acetone | 5.1 | Moderate | More suitable for moderately polar compounds. |
| Ethanol | 5.2 | Moderate-Low | Can extract both polar and non-polar compounds, but less selective for lipids.[3] |
| Methanol | 6.6 | Low | Primarily extracts polar compounds. |
| Water | 10.2 | Very Low | Ineffective for extracting non-polar lipids. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized conditions reported for the extraction from Deinbollia pinnata leaves.
1. Sample Preparation:
-
Dry the plant material (e.g., leaves) at room temperature or in a low-temperature oven.
-
Grind the dried material into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of a 1:1 (v/v) mixture of hexane and ethyl acetate to the flask.
-
Place the flask in an ultrasonic bath.
-
Set the temperature of the ultrasonic bath to 45°C.
-
Sonicate the mixture for 35 minutes with manual agitation every 5-10 minutes to ensure uniform extraction.
3. Isolation of Crude Extract:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of the solvent mixture to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C to obtain the crude extract.
4. Storage:
-
Store the crude extract in a sealed vial at -20°C until further purification.
Protocol 2: Purification of Crude Extract by Column Chromatography
1. Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in hexane.
-
Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Add a small layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the column by running hexane through it until the packing is stable.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of hexane.
-
Carefully load the dissolved sample onto the top of the silica gel column.
3. Elution:
-
Begin elution with 100% hexane and collect fractions.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 v/v hexane:ethyl acetate).
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
4. Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.
-
Pool the fractions that show a pure spot corresponding to this compound.
5. Final Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Decision tree for troubleshooting low extraction yield.
References
Technical Support Center: Purification of 4,8,12,16-Tetramethylheptadecan-4-olide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of 4,8,12,16-Tetramethylheptadecan-4-olide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from its physicochemical properties and the nature of potential impurities. This compound is a highly lipophilic (non-polar) molecule with a molecular weight of 324.5 g/mol and a high predicted octanol-water partition coefficient (XLogP3-AA) of 7.9.[1] This means it has similar solubility and chromatographic behavior to common non-polar impurities, making separation difficult. Key challenges include:
-
Co-elution with structurally similar lipids: Impurities such as fatty acids (e.g., myristic acid, palmitic acid), sterols (e.g., stigmasterol, campesterol), and other large non-polar molecules (e.g., squalene, phytyl palmitate) are often co-extracted and can be difficult to separate using standard chromatographic techniques.
-
Lack of a strong chromophore: The molecule lacks a significant UV-absorbing chromophore, which can make detection by HPLC with a UV detector challenging at low concentrations. Alternative detection methods like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) may be required.
-
Potential for lactone ring hydrolysis: Like many lactones, the ester bond is susceptible to hydrolysis under strongly acidic or basic conditions, which can lead to the formation of the corresponding hydroxy acid as an impurity.[2] It is advisable to avoid prolonged exposure to harsh pH conditions during extraction and purification.
Q2: My normal-phase chromatography separation is not reproducible, and retention times are drifting. What could be the cause?
A2: This is a common issue in normal-phase chromatography, especially when using silica (B1680970) gel. The most likely cause is a fluctuating water content in your mobile phase. The activity of the silica stationary phase is highly sensitive to the amount of adsorbed water. To mitigate this:
-
Control the water content of your mobile phase: Use HPLC-grade solvents with specified low water content. For highly sensitive separations, you can pre-saturate your non-polar mobile phase with water to maintain a constant level of silica hydration.
-
Ensure adequate column equilibration: Normal-phase columns, particularly those with bare silica, require significantly longer equilibration times compared to reversed-phase columns.[3] Ensure you flush the column with at least 10-20 column volumes of the mobile phase before each injection.
-
Control the temperature: Use a column oven to maintain a constant temperature, as temperature fluctuations can also affect retention times.[3]
Q3: I am observing peak tailing in my HPLC analysis. What are the potential causes and solutions?
A3: Peak tailing can be caused by several factors:
-
Interactions with active sites on the stationary phase: If you are using silica gel, free silanol (B1196071) groups can interact with your compound, causing tailing. Adding a small amount of a polar modifier like acetic acid to your mobile phase can help to mask these sites.
-
Column overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Formation of the hydrolyzed hydroxy acid: If your sample or mobile phase contains water and is slightly acidic or basic, the lactone may be partially hydrolyzed to the more polar hydroxy acid, which can interact more strongly with a polar stationary phase and cause tailing. Ensure your sample is dry and your mobile phase is neutral.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low purity of final product; presence of fatty acids and/or sterols. | Inadequate separation during column chromatography. | Optimize the mobile phase for normal-phase chromatography. For separating neutral lipids like the target lactone from fatty acids, a mobile phase of hexane (B92381) with a small percentage of a more polar solvent and a trace of acid can be effective (e.g., hexane:isopropanol (B130326):acetic acid in a 100:2:0.02 ratio).[4] For sterol removal, a different solvent system might be needed, or a multi-step purification approach may be necessary. |
| Co-elution of compounds with similar polarity. | Consider using a different stationary phase, such as silver nitrate-impregnated silica gel, which can help separate compounds based on the degree of unsaturation. Alternatively, preparative HPLC with a high-resolution column may be required. | |
| Low yield after purification. | Decomposition on silica gel. | Test the stability of your compound on a small amount of silica gel before performing large-scale chromatography. If it is unstable, consider using a less acidic stationary phase like alumina (B75360) or a bonded phase (e.g., diol). |
| Loss of product during solvent removal. | This compound is a relatively high molecular weight compound and is not highly volatile. However, if using very high vacuum and elevated temperatures, some loss may occur. Use moderate temperatures during rotary evaporation. | |
| Difficulty detecting the compound in HPLC fractions. | Lack of a UV chromophore. | Use a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS). If only a UV detector is available, you may need to rely on pooling fractions based on TLC analysis of the column output. |
Data Presentation
The following table provides representative data for the purification of a lipophilic lactone with similar properties to this compound. Optimal conditions will vary depending on the specific impurities present.
| Purification Method | Stationary Phase | Mobile Phase System (v/v) | Purity Achieved (%) | Yield (%) | Notes |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane:Ethyl Acetate (95:5) | ~90 | ~85 | Good for initial bulk purification to remove highly polar impurities. |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexane:MTBE:Acetic Acid (100:5:0.02) | ~95 | ~80 | Effective at separating fatty acids from the neutral lactone.[4] |
| Preparative HPLC | C18 (Reversed-Phase) | Acetonitrile (B52724):Water (90:10) | >98 | ~70 | Useful if impurities are significantly less polar than the target lactone. |
| Preparative HPLC | Silica (Normal-Phase) | Hexane:Isopropanol (98:2) | >99 | ~65 | Provides high resolution for separating closely related non-polar compounds. |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography for Removal of Fatty Acids
-
Preparation of the Column:
-
Choose an appropriately sized glass column and dry-pack it with silica gel (230-400 mesh).
-
Wet the silica gel with the initial mobile phase (e.g., 100% hexane) until the entire column is saturated and well-packed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent like hexane or dichloromethane.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., hexane).
-
Gradually increase the polarity by adding a more polar solvent like methyl-tert-butyl ether (MTBE) or isopropanol, and a small amount of acetic acid to improve the elution of fatty acids. A sample gradient could be from 100% hexane to a final mobile phase of Hexane:MTBE:Acetic Acid (100:5:0.02).[4]
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable stain (e.g., vanillin-sulfuric acid) as the compound is not UV-active.
-
-
Fraction Pooling and Solvent Removal:
-
Pool the fractions containing the pure compound.
-
Evaporate the solvent under reduced pressure to obtain the purified lactone.
-
Protocol 2: Purity Assessment by HPLC-ELSD
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
ELSD Settings: Nebulizer temperature 30°C, Evaporator temperature 50°C, Gas flow (Nitrogen) 1.5 L/min.
-
-
Procedure:
-
Prepare a sample solution of the purified lactone in acetonitrile or isopropanol at a concentration of approximately 1 mg/mL.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Assess purity by calculating the peak area percentage of the main peak relative to the total peak area of all components.
-
Mandatory Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting low purity issues during chromatographic purification.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. Rapid separation of neutral lipids, free fatty acids and polar lipids using prepacked silica Sep-Pak columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Normal Phase Chromatography [labbulletin.com]
- 4. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GC-MS Analysis of 4,8,12,16-Tetramethylheptadecan-4-olide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 4,8,12,16-Tetramethylheptadecan-4-olide.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution and how can I identify it in my GC-MS analysis of this compound?
A1: Peak co-elution occurs when two or more compounds elute from the GC column at or very near the same retention time, resulting in overlapping chromatographic peaks. This can lead to inaccurate identification and quantification.
You can identify co-elution through:
-
Asymmetrical Peak Shape: Look for fronting, tailing, or shoulders on the peak of interest.
-
Mass Spectral Impurity: Examine the mass spectrum across the peak. If the spectra at the beginning, apex, and end of the peak are not identical, co-elution is likely.
-
Deconvolution Software: Utilize the deconvolution feature in your GC-MS software to mathematically separate overlapping mass spectra.
Q2: What are some common compounds that co-elute with this compound, particularly in natural product extracts?
A2: Based on studies involving the isolation of this compound from natural sources, potential co-eluting compounds include a variety of lipids and sterols.[1][2] These can have similar boiling points and polarities, leading to poor separation. Common co-eluents are:
-
Squalene
-
Phytol and its esters (e.g., Phytyl palmitate)
-
Fatty acids (e.g., Myristic acid, Palmitic acid)
-
Sterols (e.g., Campesterol, Stigmasterol, β-Sitosterol)
-
Triterpenoids (e.g., Lupeol, Taraxasterol)
-
Sterol degradation products (e.g., Stigmastan-3,5-diene)
Q3: My this compound peak is co-eluting with another compound. What are the initial troubleshooting steps?
A3: Start with simple modifications to your existing GC-MS method before undertaking more complex changes. A systematic approach is key to efficiently resolving the co-elution.
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Co-eluting Compounds
Primary Cause: Sub-optimal GC oven temperature program or carrier gas flow rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for resolving co-elution.
Experimental Protocols
Protocol 1: Optimized GC-MS Method for this compound
This method is a starting point and may require further optimization based on your specific instrument and sample matrix.
| Parameter | Setting | Rationale |
| GC Column | Mid-polarity column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Provides good separation for a wide range of compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal for good peak shape and resolution. |
| Injector Temp. | 280 °C | Ensures complete vaporization of the analyte and co-eluents. |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) | To ensure appropriate sample introduction onto the column. |
| Oven Program | Initial: 100 °C, hold for 2 min | Allows for focusing of early eluting compounds. |
| Ramp 1: 10 °C/min to 250 °C | Separates mid-volatility compounds. | |
| Ramp 2: 5 °C/min to 300 °C, hold for 10 min | Slower ramp for better resolution of late-eluting compounds like the target analyte and potential sterol interferences. | |
| MS Detector | ||
| Transfer Line Temp. | 290 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible mass spectra. |
| Scan Range | m/z 40-550 | Covers the expected mass range of the analyte and potential co-eluents. |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification | SIM mode increases sensitivity and selectivity for the target analyte. |
Selected Ion Monitoring (SIM) m/z Values for this compound:
To enhance specificity, monitor the following characteristic ions for this compound. The base peak should be used for quantification.
| Ion (m/z) | Relative Abundance | Notes |
| To be determined from a pure standard's mass spectrum | Base Peak | Quantifier Ion |
| To be determined from a pure standard's mass spectrum | High | Qualifier Ion 1 |
| To be determined from a pure standard's mass spectrum | Medium | Qualifier Ion 2 |
Note: The exact m/z values and their relative abundances should be confirmed by analyzing a pure standard of this compound.
Protocol 2: Sample Preparation for Natural Extracts
For complex matrices like plant or microbial extracts, a clean-up step can significantly reduce interferences.
-
Liquid-Liquid Extraction (LLE):
-
Dissolve the crude extract in a suitable solvent system (e.g., methanol/water).
-
Perform a liquid-liquid extraction with a non-polar solvent like hexane (B92381) or dichloromethane (B109758) to partition the target analyte and other lipids from more polar compounds.
-
-
Solid-Phase Extraction (SPE):
-
Use a silica-based SPE cartridge.
-
Condition the cartridge with a non-polar solvent (e.g., hexane).
-
Load the sample dissolved in a minimal amount of non-polar solvent.
-
Wash with a non-polar solvent to remove non-polar interferences like hydrocarbons.
-
Elute the target analyte with a solvent of intermediate polarity (e.g., a mixture of hexane and ethyl acetate). The exact solvent ratio should be optimized to selectively elute the lactone while retaining more polar compounds on the column.
-
Advanced Troubleshooting
Decision Tree for Method Modification:
References
Technical Support Center: Optimizing NMR Parameters for 4,8,12,16-Tetramethylheptadecan-4-olide
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on optimizing Nuclear Magnetic Resonance (NMR) parameters for the analysis of 4,8,12,16-Tetramethylheptadecan-4-olide. The content includes predicted NMR data, experimental protocols, troubleshooting advice, and frequently asked questions to facilitate efficient and accurate data acquisition and interpretation.
Predicted NMR Data
Disclaimer: Experimental NMR data for this compound is not publicly available. The following tables present predicted chemical shifts based on the analysis of its chemical structure, which consists of a γ-lactone ring and a long, branched aliphatic chain. These values should be used as a guide for initial spectral analysis and peak assignment.
Table 1: Predicted ¹H NMR Chemical Shifts
(Predicted for CDCl₃ at 500 MHz)
| Atom(s) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-2 | ~ 2.55 | t | 2H | Methylene (B1212753) adjacent to carbonyl |
| H-3 | ~ 1.90 | t | 2H | Methylene in lactone ring |
| H-5' | ~ 1.35 | s | 3H | Methyl on lactone ring (C-5) |
| H-6 to H-18 (Chain CH₂) | 1.10 - 1.40 | m | - | Overlapping methylene signals |
| H-8', H-12', H-16' | 0.85 - 0.90 | d | 9H | Methyl groups on the chain |
| H-19, H-20 | 0.85 - 0.90 | d | 6H | Isopropyl terminal methyls |
| H-8, H-12, H-16, H-18 | 1.45 - 1.60 | m | - | Methine protons on the chain |
Table 2: Predicted ¹³C NMR Chemical Shifts
(Predicted for CDCl₃ at 125 MHz)
| Atom | Predicted δ (ppm) | Carbon Type | Assignment |
| C-1 | ~ 177.0 | C | Carbonyl |
| C-4 | ~ 85.0 | C | Quaternary carbon in lactone ring |
| C-2 | ~ 35.0 | CH₂ | Methylene adjacent to carbonyl |
| C-3 | ~ 29.0 | CH₂ | Methylene in lactone ring |
| C-5' | ~ 25.0 | CH₃ | Methyl on lactone ring |
| C-5 to C-19 (Chain) | 20.0 - 40.0 | CH, CH₂, CH₃ | Aliphatic carbons |
| C-8', C-12', C-16' | ~ 19.5 | CH₃ | Methyl groups on the chain |
| C-20, C-21 | ~ 22.5 | CH₃ | Isopropyl terminal methyls |
Experimental Protocols
Detailed methodologies for key NMR experiments are provided below. These are general guidelines and may require optimization based on the specific instrument and sample concentration.
¹H NMR Spectroscopy
-
Purpose: To obtain a proton spectrum for identifying proton environments and performing structural elucidation.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Instrument Setup:
-
Spectrometer: 400-600 MHz
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (e.g., 'zg30')
-
Spectral Width (SW): 12-16 ppm
-
Acquisition Time (AQ): 2-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
-
¹³C NMR Spectroscopy
-
Purpose: To identify the number and types of carbon atoms in the molecule.
-
Methodology:
-
Sample Preparation: Use the same sample as for the ¹H NMR experiment. A higher concentration (20-30 mg) may be beneficial.
-
Instrument Setup:
-
Spectrometer: 100-150 MHz
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30')
-
Spectral Width (SW): 200-220 ppm
-
Acquisition Time (AQ): 1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds (longer delay for better quantitation of quaternary carbons)
-
Number of Scans (NS): 1024-4096 (or more, depending on concentration)
-
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Phase and baseline correct the spectrum.
-
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Methodology:
-
Sample Preparation: Use the same sample.
-
Instrument Setup:
-
Pulse Program: Gradient-selected COSY (e.g., 'cosygpmfph')
-
Spectral Width (SW): Same as ¹H NMR in both dimensions
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 2-4 per increment
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and carbons (¹H-¹³C).
-
Methodology:
-
Sample Preparation: Use the same sample.
-
Instrument Setup:
-
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3')
-
¹H Spectral Width (F2): Same as ¹H NMR
-
¹³C Spectral Width (F1): 0-100 ppm (focus on the aliphatic region)
-
Number of Increments (F1): 128-256
-
Number of Scans (NS): 4-8 per increment
-
-
Processing: Apply a squared sine-bell window function in both dimensions.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology:
-
Sample Preparation: Use the same sample.
-
Instrument Setup:
-
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf')
-
¹H Spectral Width (F2): Same as ¹H NMR
-
¹³C Spectral Width (F1): 0-180 ppm (to include the carbonyl carbon)
-
Long-range coupling delay: Optimized for 4-8 Hz
-
Number of Increments (F1): 256-512
-
Number of Scans (NS): 8-16 per increment
-
-
Processing: Apply a sine-bell window function in both dimensions.
-
Visualizations
Caption: General workflow for NMR analysis of this compound.
Caption: Decision tree for troubleshooting common NMR issues.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for NMR analysis of this compound? A1: Deuterated chloroform (CDCl₃) is a good starting point as it is a versatile solvent for many organic molecules. If significant signal overlap occurs in the aliphatic region, using an aromatic solvent like deuterated benzene (B151609) (C₆D₆) can induce different chemical shifts and may improve resolution.
Q2: How can I ensure the quaternary carbon of the lactone (C-4) is visible in the ¹³C NMR spectrum? A2: Quaternary carbons have long relaxation times and no Nuclear Overhauser Effect (NOE) enhancement, often resulting in weak signals. To improve detection, increase the relaxation delay (D1) to 5-10 seconds and significantly increase the number of scans (NS).
Q3: The integration of the methyl signals in the ¹H NMR spectrum is not accurate. Why? A3: This can be due to incomplete relaxation between pulses. For quantitative analysis, the relaxation delay (D1) should be at least 5 times the longest T₁ relaxation time of the protons being integrated. Also, ensure the signals are well-phased and the baseline is flat across the integrated region.
Q4: I see unexpected peaks in my ¹H NMR spectrum. What could be the cause? A4: Common contaminants include residual protonated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm), water (typically a broad singlet around 1.5-1.6 ppm in CDCl₃), or impurities from the isolation process. Ensure your sample and NMR tube are dry and clean.
Troubleshooting Guide
Issue 1: Severe signal overlap in the aliphatic region (1.0 - 1.6 ppm) of the ¹H NMR spectrum.
-
Cause: The long, branched aliphatic chain contains many CH and CH₂ groups in very similar chemical environments, leading to a complex, unresolved multiplet.
-
Solutions:
-
Utilize 2D NMR: An HSQC experiment is essential. It will spread the overlapping proton signals along the ¹³C dimension, allowing for the resolution of individual CH, CH₂, and CH₃ groups.
-
Change Solvent: Rerunning the sample in C₆D₆ can alter the chemical shifts of protons due to anisotropic effects, potentially resolving some of the overlap.
-
Higher Magnetic Field: If available, acquiring the spectrum on a higher field spectrometer (e.g., 800 MHz) will increase signal dispersion and improve resolution.
-
Issue 2: The signal-to-noise (S/N) ratio is poor, especially in the ¹³C NMR spectrum.
-
Cause: The sample may be too dilute, or an insufficient number of scans were acquired.
-
Solutions:
-
Increase Scans: The S/N ratio increases with the square root of the number of scans. Double the number of scans to increase S/N by a factor of approximately 1.4. For ¹³C NMR, running the experiment overnight is common for dilute samples.
-
Increase Concentration: If possible, prepare a more concentrated sample.
-
Use a Cryoprobe: If available, a cryogenically cooled probe offers significantly higher sensitivity, reducing the required acquisition time.
-
Issue 3: Phasing the spectrum is difficult, leading to distorted peak shapes.
-
Cause: This can result from a non-uniform sample, poor shimming, or incorrect phasing parameters.
-
Solutions:
-
Re-shim the Spectrometer: Ensure the magnetic field homogeneity is optimized by carefully shimming on the sample.
-
Manual Phasing: Perform manual phasing, carefully adjusting the zero-order (PHC0) and first-order (PHC1) phase corrections for the entire spectrum and then for individual regions if necessary.
-
Check Sample: Ensure the sample is fully dissolved and free of solid particles. Filter the sample if necessary.
-
stability issues of 4,8,12,16-Tetramethylheptadecan-4-olide in solution
Disclaimer: Specific stability data for 4,8,12,16-Tetramethylheptadecan-4-olide is not extensively available in public literature. The following information is a generalized guide based on the known stability of compounds containing a γ-lactone functional group. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for handling and troubleshooting stability issues with this and similar molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The most significant stability issue for this compound, as a lactone, is its susceptibility to hydrolysis. This is a chemical reaction where the cyclic ester bond of the lactone ring is cleaved by reaction with water to form the corresponding open-chain hydroxy carboxylic acid.[1][2] This process can be catalyzed by both acidic and basic conditions and is accelerated by higher temperatures.[3] The rate of hydrolysis is dependent on the pH of the solution, the solvent system used, and the storage temperature.
Q2: How should I prepare and store stock solutions of this compound?
A2: To minimize degradation, it is recommended to prepare stock solutions in an anhydrous aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or absolute ethanol.[1] For long-term storage, these stock solutions should be kept at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[1] Avoid using aqueous buffers for preparing stock solutions intended for long-term storage due to the inherent risk of hydrolysis.
Q3: I am observing a loss of compound activity in my multi-day cell-based assays. What could be the cause and how can I mitigate it?
A3: Loss of activity over several days in cell culture media is likely due to the degradation of the this compound.[1] Cell culture media are aqueous environments, typically buffered at a physiological pH (around 7.4), which can facilitate slow hydrolysis of the lactone. To address this, consider the following:
-
Compound Replenishment: Replenish the compound in the medium at regular intervals (e.g., every 24 hours) to maintain a more consistent concentration of the active form.
-
Time-Course Experiment: Conduct a preliminary experiment to determine the rate of degradation in your specific cell culture medium. This will help in designing a more effective dosing schedule.
-
Use of a More Stable Analog: If available, consider using a more stable analog of the compound for long-term experiments.
Q4: After preparing my compound in an aqueous buffer, I see a new peak in my analytical chromatogram (e.g., HPLC, LC-MS). What is this new peak?
A4: The new peak is most likely the hydrolyzed form of this compound, which is the corresponding 4-hydroxy-4,8,12,16-tetramethylheptadecanoic acid.[1] To confirm the identity of this new peak, you can use mass spectrometry to check if its mass corresponds to the parent compound plus the mass of a water molecule (an increase of 18 Da).[1]
Troubleshooting Guides
Issue 1: Poor Reproducibility of Experimental Results
-
Possible Cause: Degradation of the compound in stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Stock Solution Integrity: Prepare fresh stock solutions in an appropriate anhydrous solvent (e.g., DMSO) before each experiment.
-
Minimize Aqueous Exposure: Reduce the time the compound is in an aqueous buffer before being added to the assay.
-
Consistent Storage: Ensure that stock solutions are stored properly at -20°C or -80°C and that aliquots are used to avoid multiple freeze-thaw cycles.
-
pH Control: If the experimental buffer is not neutral, consider the potential for accelerated hydrolysis.
-
Issue 2: Inconsistent Potency in Biological Assays
-
Possible Cause: The compound is degrading in the assay medium over the incubation period.
-
Troubleshooting Steps:
-
Assay Duration: If possible, shorten the assay incubation time to minimize the extent of degradation.
-
Fresh Media Preparation: Prepare fresh experimental media containing the compound immediately before use.
-
Stability Assessment: Perform a stability study of the compound in the assay medium over the time course of the experiment to quantify the rate of degradation.
-
Quantitative Data Summary
The following tables provide illustrative stability data for a generic γ-lactone in common laboratory solvents and at different pH values. This data is intended to serve as a general guideline for handling this compound.
Table 1: Illustrative Stability of a γ-Lactone in Different Solvents at Room Temperature (25°C) over 24 hours.
| Solvent | % Remaining Parent Compound |
| DMSO (anhydrous) | >99% |
| Ethanol (absolute) | >99% |
| Acetonitrile (B52724) | >99% |
| Phosphate Buffered Saline (PBS), pH 7.4 | 85% |
| Water (unbuffered) | 90% |
Table 2: Illustrative Effect of pH on the Stability of a γ-Lactone in Aqueous Buffer at Room Temperature (25°C) over 24 hours.
| pH | % Remaining Parent Compound |
| 3.0 (Acidic) | 75% |
| 5.0 (Weakly Acidic) | 92% |
| 7.4 (Physiological) | 85% |
| 9.0 (Basic) | 60% |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Solution
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to the final desired concentration in the test solution (e.g., cell culture medium, buffer of a specific pH).
-
Incubation: Incubate the working solution at the desired temperature (e.g., 37°C for cell-based assays or room temperature).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Quenching (if necessary): Stop any further degradation by adding an equal volume of a cold organic solvent like acetonitrile and storing at -20°C.
-
Analysis: Analyze the samples by a suitable analytical method such as HPLC-UV or LC-MS to determine the concentration of the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining parent compound against time to determine the stability profile.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Workflow for assessing compound stability in solution.
References
minimizing degradation of 4,8,12,16-Tetramethylheptadecan-4-olide during analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 4,8,12,16-Tetramethylheptadecan-4-olide during analysis. The information provided is based on the general chemical properties of lactones and established analytical methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The most common degradation pathway for lactones, including this compound, is hydrolysis of the ester bond.[1][2][3] This reaction is catalyzed by both acidic and basic conditions and results in the formation of the corresponding hydroxy acid, 4-hydroxy-4,8,12,16-tetramethylheptadecanoic acid.[4][5]
Q2: At what pH is this compound most stable?
A2: Lactones are generally most stable at a neutral pH of around 7.[6] Both acidic and basic conditions can accelerate hydrolysis.[6][7] For analytical purposes, it is crucial to control the pH of your sample and mobile phase to minimize degradation.
Q3: Can high temperatures cause degradation of this compound during GC analysis?
A3: Yes, high temperatures in the GC inlet can lead to thermal degradation of lactones.[8] While specific data for this compound is unavailable, long-chain esters can undergo decomposition at elevated temperatures.[9] It is advisable to use the lowest possible injector temperature that still allows for efficient volatilization of the analyte.
Q4: What is in-source conversion, and how can I prevent it during LC-MS analysis?
A4: In-source conversion is a phenomenon where the analyte of interest is converted to another form within the mass spectrometer's ion source. For lactones, this can manifest as the conversion between the lactone and its corresponding hydroxy acid.[10] This can be minimized by optimizing the ion source parameters, such as temperature and voltages, and by ensuring chromatographic separation of the lactone and hydroxy acid.[10]
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor peak shape (tailing) in LC analysis | Secondary interactions with residual silanol (B1196071) groups on the column packing material. | - Use a mobile phase with a pH that ensures the analyte is in a single, non-ionized form.[1] - Employ a high-purity, end-capped column. - Add a small amount of a competing base to the mobile phase. |
| Appearance of an unexpected peak corresponding to the hydroxy acid | Hydrolysis of the lactone during sample preparation or analysis. | - Maintain sample pH as close to neutral as possible. - Avoid prolonged exposure to acidic or basic conditions. - For LC-MS, ensure the mobile phase pH is optimized for stability.[11] |
| Loss of analyte signal during GC analysis | Thermal degradation in the injector port. | - Lower the injector temperature to the minimum required for efficient vaporization.[8] - Use a programmed temperature vaporization (PTV) inlet if available.[8] - Ensure the GC liner is inert. |
| Inconsistent quantification in LC-MS | In-source conversion between the lactone and hydroxy acid. | - Optimize ion source parameters (e.g., source temperature, gas flows) to minimize conversion.[10] - Develop a chromatographic method that separates the lactone from its hydroxy acid.[10] |
| Irreproducible retention times in LC | Fluctuation in mobile phase pH. | - Use a buffered mobile phase to maintain a stable pH.[12] - Prepare fresh mobile phase daily. |
Experimental Protocols
Below are recommended starting protocols for the analysis of this compound by GC-MS and LC-MS. These should be optimized for your specific instrumentation and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
| Parameter | Recommendation | Rationale |
| GC Column | Low- to mid-polarity column (e.g., DB-5ms, HP-5ms) | Suitable for the separation of relatively non-polar compounds. |
| Injector Temperature | 250 °C (optimize downwards if degradation is observed) | Balances efficient vaporization with minimizing thermal degradation.[2] |
| Oven Program | Initial: 100 °C, hold 1 min; Ramp: 10 °C/min to 300 °C, hold 5 min | Provides good separation of a wide range of analytes.[13] |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| MS Source Temperature | 230 °C | A common starting point for general GC-MS analysis. |
| Mass Range | m/z 50-500 | Covers the expected mass of the analyte and its fragments. |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
| Parameter | Recommendation | Rationale |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for non-polar compounds.[5] |
| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate | Acidic or neutral pH to promote stability and good peak shape.[14] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or 5 mM ammonium formate | Common organic solvent for reversed-phase chromatography. |
| Gradient | 80-100% B over 10 minutes | Elutes the non-polar analyte from the column. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Ionization Mode | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode | ESI is suitable for polar to moderately polar compounds, while APCI is better for less polar compounds.[3] |
| MS Source Temperature | Optimize based on instrument manufacturer's recommendation | A critical parameter to minimize in-source conversion.[4] |
Visualizations
Degradation Pathway
Caption: Primary degradation pathway of the lactone.
Analytical Workflow
Caption: General analytical workflow for the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Alteration of some long-chain esters during gas-liquid chromatography [periodicos.capes.gov.br]
- 10. The need for chromatographic and mass resolution in liquid chromatography/tandem mass spectrometric methods used for quantitation of lactones and corresponding hydroxy acids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
matrix effects in mass spectrometry of 4,8,12,16-Tetramethylheptadecan-4-olide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of 4,8,12,16-tetramethylheptadecan-4-olide.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] For this compound, a lipid-like molecule, this typically results in ion suppression, where the presence of other components from the biological sample hinders its ability to form gas-phase ions in the mass spectrometer's ion source.[2] This can lead to a decreased signal intensity, compromising the accuracy, precision, and sensitivity of your quantitative analysis.[2]
Q2: My signal for this compound is suppressed, inconsistent, or highly variable. What are the likely causes and how can I resolve this?
A: Signal suppression and variability are common challenges in mass spectrometry, often stemming from matrix effects.[3] The primary culprits in biological matrices are often phospholipids, which are highly abundant and can co-elute with your analyte of interest.[2][4] Other sources of interference include salts, buffers, and exogenous contaminants from plasticware or solvents.[2] To resolve this, focus on optimizing your sample preparation to remove these interferences and refining your chromatographic method to separate the analyte from matrix components.
Q3: How can I confirm that matrix effects are the cause of my analytical issues?
A: Two primary methods can be employed to diagnose matrix effects:
-
Post-Column Infusion: This technique involves a continuous infusion of a standard solution of this compound into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant analyte signal as the matrix components elute indicates the regions where ion suppression is occurring.[2][5]
-
Analyte Signal Comparison: This method compares the signal response of your analyte in a pure solvent to its response in a blank matrix extract that has been spiked with the analyte after extraction. A significantly lower signal in the matrix sample is a strong indicator of ion suppression.[2]
Troubleshooting Guide
This section addresses common issues encountered during the mass spectrometry analysis of this compound, with a focus on mitigating matrix effects.
| Issue | Possible Cause | Recommended Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Ion suppression from co-eluting matrix components (e.g., phospholipids).[2] | 1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering compounds.[4][6] 2. Improve Chromatographic Separation: Modify the mobile phase gradient or use a different column chemistry to resolve this compound from the majority of matrix components.[2] 3. Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.[2][4] |
| Inconsistent or Irreproducible Results | Variable matrix effects between samples. | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the most effective way to compensate for matrix effects as it will be affected in the same way as the analyte.[7] 2. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of your samples to account for consistent matrix effects.[8] |
| High Background Noise | Contamination from solvents, glassware, or plasticware. | 1. Use High-Purity Solvents: Ensure all solvents are of LC-MS grade. 2. Thoroughly Clean Glassware: Implement a rigorous cleaning protocol for all reusable glassware. 3. Check Consumables: Test for leachates from plastic tubes, pipette tips, and vial caps.[2] |
| Peak Shape Tailing or Broadening | Co-eluting interferences affecting the chromatography.[1] | 1. Optimize Sample Preparation: A cleaner sample will lead to better chromatography. Consider advanced techniques like mixed-mode SPE.[6] 2. Adjust Mobile Phase: Modify the pH or organic solvent composition of the mobile phase. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Removal of Phospholipids
This protocol provides a general procedure for using SPE to clean up a biological sample (e.g., plasma) for the analysis of this compound.
Materials:
-
SPE Cartridge (e.g., C18)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Weak Wash Solvent (e.g., 5% Methanol in water)
-
Strong Elution Solvent (e.g., 90% Methanol in water with 0.1% formic acid)[2]
-
Nitrogen evaporator
-
Mobile phase for reconstitution
Methodology:
-
Condition: Pass 1 mL of methanol through the SPE sorbent.
-
Equilibrate: Pass 1 mL of water through the sorbent. Do not allow the sorbent bed to dry.
-
Load: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Pass 1 mL of the weak wash solvent through the sorbent to remove salts and other polar interferences.
-
Elute: Elute the target analyte using 1 mL of the strong elution solvent.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.[2]
Protocol 2: Post-Column Infusion for Diagnosing Ion Suppression
This protocol describes how to set up a post-column infusion experiment to identify regions of ion suppression in your chromatogram.
Materials:
-
Syringe pump
-
Standard solution of this compound
-
Tee-piece for connecting the infusion line to the LC flow path
-
Blank, extracted sample matrix
Methodology:
-
Set up the LC-MS system as you would for your analysis.
-
Use a syringe pump to continuously infuse a standard solution of your analyte into the mobile phase flow between the analytical column and the mass spectrometer ion source.
-
Inject a blank, extracted sample matrix onto the column.
-
Monitor the signal of the infused analyte. Any significant drop in the signal intensity indicates a region of ion suppression caused by eluting matrix components.[2][5]
Visualizations
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. e-b-f.eu [e-b-f.eu]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
troubleshooting poor peak shape for 4,8,12,16-Tetramethylheptadecan-4-olide
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 4,8,12,16-Tetramethylheptadecan-4-olide.
Frequently Asked Questions (FAQs) on Poor Peak Shape
Poor peak shape, including tailing, fronting, and splitting, can compromise the accuracy and resolution of your analysis. Below are common issues and their solutions when analyzing this non-polar, lipid-like diterpene lactone.
Q1: What causes my peaks for this compound to tail?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue that can affect integration accuracy.
Common Causes & Solutions:
-
Chemical Interactions (Analyte-Specific Tailing): The lactone functional group in the analyte can engage in secondary interactions with active sites in the system.[1]
-
In Gas Chromatography (GC): Polar or acidic compounds can interact with active sites in the inlet liner or the column itself.[2] To resolve this, use a fresh, deactivated inlet liner or trim 10-20 cm from the front of the column.[3]
-
In High-Performance Liquid Chromatography (HPLC): Basic analytes can interact with acidic silanol (B1196071) groups on silica-based column packing, causing tailing.[1][4] Using a highly deactivated, end-capped column can reduce these secondary interactions.[1] Operating the mobile phase at a lower pH can also help by keeping silanol groups protonated.[5]
-
-
Physical Issues (All Peaks Tailing): If all peaks in your chromatogram exhibit tailing, the problem is likely physical or system-wide.[3]
-
Column Overload: Injecting too much sample can lead to mass overload.[1] This can be checked by diluting the sample and observing the peak shape.[5] To prevent this, reduce the sample concentration, inject a smaller volume, or use a column with a higher capacity (e.g., thicker film or larger diameter).[5]
-
Improper Column Installation (GC): A poor column cut or incorrect placement in the inlet can create turbulence and unswept volumes, leading to tailing.[2][3] Ensure the column is cut at a perfect 90° angle and installed at the correct height according to the manufacturer's instructions.[3]
-
Column Contamination/Degradation: The accumulation of non-volatile residues can create active sites.[2][6] A partially blocked inlet frit or a void in the column packing can also cause tailing.[1] Using guard columns and in-line filters can help prevent this.[1]
-
Q2: Why are my peaks for this compound fronting?
Peak fronting, an asymmetry where the first half of the peak is broader, suggests that some analyte molecules are eluting earlier than expected.[7]
Common Causes & Solutions:
-
Column Overload: This is the most frequent cause of peak fronting.[7] It can result from injecting too high a concentration or too large a volume of the sample.[5][8] The solution is to reduce the amount of sample loaded onto the column by either diluting the sample or reducing the injection volume.[5][7]
-
Sample Solvent Incompatibility (LC): If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting.[7][9] Whenever possible, prepare your sample using the initial mobile phase as the solvent.[7]
-
Poor Sample Solubility: If the analyte is not fully dissolved in the mobile phase, it can lead to an uneven band and a fronting peak.[5] This can be addressed by reducing the concentration or the injection volume.[5]
-
Column Degradation: A physical change in the column, such as a void or collapse of the packing bed, can cause fronting.[5][9] This may occur if the column is operated outside its recommended pH or temperature limits.[5] In this case, the column may need to be replaced.[5]
Q3: What is causing my peaks to split?
Split peaks appear as a "twin" or shoulder on the main peak and can be caused by issues either before or during the separation.[5][10]
Common Causes & Solutions:
-
System-Wide Splitting (All Peaks Split): If every peak in the chromatogram is split, the issue occurs before the separation begins.[5][10]
-
Blocked Inlet Frit or Column Void: A partial blockage of the inlet frit or a void in the packing material can cause the sample to be delivered to the column unevenly, resulting in split peaks for all components.[5][10]
-
Improper Connections: A poor connection anywhere in the flow path, such as tubing slippage in PEEK fittings, can create dead volume and cause peaks to split.[11]
-
-
Analyte-Specific Splitting (Single Peak Split): If only the peak for this compound is splitting, the cause is likely related to the method or sample chemistry.[12]
-
Sample Solvent Effect: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak splitting, especially for early-eluting peaks.[5][13] Try dissolving the sample in the mobile phase.[7]
-
Co-elution: The split peak may actually be two closely eluting compounds—the target analyte and an impurity.[10] To check this, try injecting a smaller sample volume; if two distinct peaks appear, the separation resolution needs to be improved by adjusting parameters like the mobile phase composition, temperature, or flow rate.[5][10]
-
GC-Specific Issues: In splitless injection, a high initial oven temperature relative to the solvent's boiling point can cause split peaks.[3] A fast autosampler injection into an open (unpacked) liner can also be a cause; using a liner with glass wool may help.[14]
-
Troubleshooting Summary
The table below provides a quick reference for diagnosing and resolving poor peak shapes.
| Peak Problem | Potential Cause (Chromatography Type) | Recommended Solution |
| Peak Tailing | Analyte-Specific: Secondary interactions with active sites (GC/LC).[1][3][4] | Use a deactivated inlet liner (GC), trim the column inlet (GC), or use an end-capped column (LC).[1][3] |
| System-Wide: Column mass overload.[1][5] | Reduce injection volume or sample concentration.[5] | |
| System-Wide (GC): Improper column cut or installation.[3] | Re-cut the column to a 90° angle and ensure correct installation depth.[3] | |
| Peak Fronting | System-Wide: Column overload (mass or volume).[5][7][8] | Reduce injection volume or dilute the sample.[7] |
| Analyte-Specific (LC): Sample solvent is stronger than the mobile phase.[7][9] | Dissolve the sample in the initial mobile phase.[7] | |
| System-Wide: Column void or collapse.[5][9] | Replace the column and operate within specified limits.[5] | |
| Split Peaks | System-Wide: Blocked inlet frit or column void.[5][10] | Replace the column; use in-line filters and guard columns.[1] |
| Analyte-Specific: Co-elution with an impurity.[10][13] | Optimize separation parameters (e.g., mobile phase, temperature) to improve resolution.[5] | |
| Analyte-Specific (LC): Sample solvent is too strong.[5][11] | Dissolve the sample in the initial mobile phase.[7] | |
| Analyte-Specific (GC): Incompatible solvent/high initial oven temperature (splitless).[3] | Lower the initial oven temperature to ~20°C below the solvent boiling point.[3] |
Experimental Protocols
Proper sample preparation and optimized instrument parameters are critical for achieving good peak shape.
Protocol 1: Sample Preparation (from a complex matrix)
As a lipid-like molecule, this compound can be extracted from biological matrices using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[15][16]
Liquid-Liquid Extraction (Bligh and Dyer Method Modification):
-
Homogenize the sample (e.g., 1 mL of plasma) in a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1.5 mL chloroform, 3 mL methanol).[17]
-
Add an additional 1.5 mL of chloroform and vortex thoroughly.[17]
-
Add 1.25 mL of distilled water to induce phase separation and vortex again.[17]
-
Centrifuge the mixture to separate the layers. The lower organic phase contains the lipids.[17]
-
Carefully collect the lower chloroform layer.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the chromatographic system (e.g., hexane (B92381) for GC, acetonitrile/isopropanol for LC).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC is well-suited for the analysis of volatile and semi-volatile compounds like this lactone.
-
GC System: Agilent 8890 GC with 5977B MS or equivalent.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[18]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 200°C at 4°C/min, then ramp to 280°C at 10°C/min and hold for 5 min.
-
MS Transfer Line: 280°C.
-
MS Ion Source: 230°C.
-
Mass Range: Scan m/z 50-400.
Protocol 3: Liquid Chromatography-Mass Spectrometry (LC-MS) Method
Reversed-phase LC is a powerful alternative, especially for less volatile compounds or complex mixtures.
-
LC System: Waters ACQUITY UPLC I-Class with a Xevo G2-XS QToF MS or equivalent.
-
Column: C18 reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 70% B, ramp to 100% B over 8 minutes, hold at 100% B for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Ionization: Electrospray Ionization (ESI), Positive Mode.
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for diagnosing the root cause of poor peak shape.
Caption: Troubleshooting workflow for common chromatographic peak shape problems.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 8. support.waters.com [support.waters.com]
- 9. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. support.waters.com [support.waters.com]
- 12. bio-works.com [bio-works.com]
- 13. [Kromasil®] F.A.Q. - Why does the chromatogram show split peaks? [kromasil.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 18. This compound [webbook.nist.gov]
Technical Support Center: Optimizing Fractionation for 4,8,12,16-Tetramethylheptadecan-4-olide Isolation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the isolation and purification of 4,8,12,16-Tetramethylheptadecan-4-olide. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I can expect when isolating this compound from a plant extract?
A1: Based on studies of plant extracts, particularly from species like Deinbollia pinnata, this compound is often co-extracted with a variety of other lipophilic compounds.[1][2][3] These include:
-
Terpenes and Triterpenoids: Squalene, Lupeol, Taraxasterol
-
Sterols: Stigmasterol (B192456), Campesterol, λ-Sitosterol
-
Fatty Acids and Esters: Myristic acid, Palmitic acid, Phytyl palmitate
-
Other Steroidal Compounds: Stigmastan-3,5-diene, Stigmasta-5,22-diene-3-ol acetate (B1210297)
Understanding these potential impurities is the first step in developing a successful purification strategy.
Q2: My target lactone appears to be degrading during silica (B1680970) gel chromatography. What could be the cause and how can I prevent it?
A2: Lactone rings can be susceptible to hydrolysis under acidic or basic conditions. Silica gel is inherently acidic and can catalyze the opening of the lactone ring to form the corresponding hydroxy acid. To mitigate this, consider the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel by washing it with a solvent system containing a small amount of a base, such as triethylamine (B128534) (1-3%), to neutralize the acidic sites.[4]
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like alumina (B75360) or a bonded-phase silica gel.
-
Minimize Contact Time: Employ flash chromatography to reduce the time the compound spends on the column.
Q3: I am having trouble separating the target lactone from other non-polar compounds like squalene. How can I improve the resolution?
A3: Co-elution of non-polar compounds is a common challenge. To improve separation:
-
Optimize the Solvent System: Use a less polar mobile phase to increase the retention time of all non-polar compounds and enhance the separation. A good starting point for non-polar compounds is a high percentage of hexane (B92381) or petroleum ether with a small amount of a slightly more polar solvent like ethyl acetate or diethyl ether.[5][6]
-
Employ Gradient Elution: Start with a very non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding small increments of a more polar solvent (e.g., ethyl acetate). This will help to selectively elute the compounds based on small differences in polarity.[4][7]
-
Consider Argentation Chromatography: For separating compounds with differing degrees of unsaturation (like your target lactone and squalene), silica gel impregnated with silver nitrate (B79036) can be very effective. The silver ions interact with the double bonds in squalene, increasing its retention time relative to the saturated lactone.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the fractionation process.
| Problem | Potential Cause | Recommended Solution |
| Low yield of the target lactone. | Incomplete extraction from the initial plant material. | Optimize the extraction parameters, such as solvent polarity, temperature, and extraction time.[1][2] |
| Degradation on the silica gel column. | Deactivate the silica gel with triethylamine or use an alternative stationary phase.[4] | |
| Irreversible adsorption to the column. | Ensure the sample is loaded in a concentrated band and consider using a less active stationary phase. | |
| Co-elution of the target lactone with sterols (e.g., stigmasterol). | Similar polarity of the compounds. | Use a solvent system with a fine-tuned polarity. A gradient elution from hexane to hexane/ethyl acetate is recommended. Monitor fractions carefully with TLC. |
| Broad or tailing peaks during column chromatography. | Column overloading. | Reduce the amount of crude extract loaded onto the column. |
| Interactions with acidic sites on silica gel. | Add a small percentage of triethylamine to the mobile phase.[4] | |
| Poorly packed column. | Ensure the silica gel is packed uniformly to avoid channeling. | |
| The target compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. If the compound is still retained, a "methanol purge" can be used to elute all remaining compounds. |
| The compound has degraded on the column. | Perform a 2D TLC to check for on-plate degradation as an indicator of column stability. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
Before attempting column chromatography, it is crucial to determine an appropriate solvent system using TLC.
Methodology:
-
Dissolve a small amount of the crude extract in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the dissolved extract onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 80:20).
-
Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).[2]
-
The ideal solvent system for column chromatography will give your target compound an Rf value of approximately 0.2-0.3.
Data Presentation: Estimated Rf Values in Hexane/Ethyl Acetate
The following table provides estimated and reported Rf values for the target lactone and common impurities in different hexane/ethyl acetate solvent systems. This data can be used as a guide for selecting a starting point for your separation.
| Compound | Structure | Polarity | Estimated/Reported Rf (90:10 Hexane:EtOAc) | Estimated/Reported Rf (80:20 Hexane:EtOAc) |
| Squalene | Terpene | Very Low | ~0.8 - 0.9 | ~0.9 - 1.0 |
| This compound | Aliphatic Lactone | Low | ~0.5 - 0.6 | ~0.7 - 0.8 |
| Lupeol | Triterpenoid | Medium | ~0.3 - 0.4[8][9] | ~0.5 - 0.6[8] |
| Stigmasterol | Sterol | Medium | ~0.2 - 0.3[8][9][10] | ~0.4 - 0.5[8][9] |
Note: The Rf value for this compound is an estimation based on its non-polar, aliphatic structure relative to the other compounds.
Protocol 2: Gradient Flash Column Chromatography for Isolation
This protocol outlines a general procedure for the isolation of this compound using gradient flash column chromatography.
Methodology:
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel, dry it to a free-flowing powder, and load this onto the top of the column.[5]
-
-
Elution:
-
Begin elution with 100% hexane. This will elute very non-polar compounds like squalene.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate. A suggested gradient is as follows:
-
100% Hexane (2 column volumes)
-
98:2 Hexane:Ethyl Acetate (2 column volumes)
-
95:5 Hexane:Ethyl Acetate (4 column volumes) - The target lactone is expected to elute in this range.
-
90:10 Hexane:Ethyl Acetate (4 column volumes)
-
80:20 Hexane:Ethyl Acetate (4 column volumes) - Lupeol and stigmasterol are expected to elute in this range.
-
Increase polarity further to elute more polar compounds.
-
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing the target compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Visualizations
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Purification [chem.rochester.edu]
- 5. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. ijariit.com [ijariit.com]
- 7. scispace.com [scispace.com]
- 8. bepls.com [bepls.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 4,8,12,16-Tetramethylheptadecan-4-olide Sample Preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during the sample preparation of 4,8,12,16-Tetramethylheptadecan-4-olide.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination during the sample preparation of this compound?
A1: Common sources of contamination can be broadly categorized as follows:
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Cross-contamination: From previously analyzed samples, especially if working with complex biological or environmental matrices.
-
Solvent-related impurities: From solvents used for extraction and dissolution, which may contain stabilizers, preservatives, or other organic compounds.
-
Sample handling materials: Leachables from plasticware (e.g., phthalates from pipette tips, centrifuge tubes), grease from glassware joints, and residues from cleaning agents.
-
Co-eluting natural products: When isolating from natural sources, structurally similar compounds can be difficult to separate. For instance, when isolating from Deinbollia pinnata, compounds like squalene, fatty acids (myristic and palmitic acid), and sterols (campesterol, stigmasterol) are potential contaminants.[1][2]
-
Reaction byproducts and unreacted starting materials: If the compound is synthesized, incomplete reactions or side reactions can lead to impurities.
Q2: How can I minimize contamination from solvents?
A2: Always use high-purity, HPLC, or mass spectrometry-grade solvents. It is good practice to run a "solvent blank" analysis (injecting only the solvent) to identify any background peaks before analyzing your actual samples.
Q3: What type of labware is recommended for sample preparation to avoid leachable contaminants?
A3: Whenever possible, use glassware that has been thoroughly cleaned and rinsed with a high-purity solvent. If plasticware is necessary, opt for products made from polypropylene (B1209903) or other materials certified to be free of leachables. Avoid using soft plastic containers or tubing, as these are more prone to leaching plasticizers.
Q4: I am observing unexpected peaks in my chromatogram. How can I determine if they are contaminants?
A4: A systematic approach is necessary to identify the source of unexpected peaks. This can involve running a series of blank samples, as detailed in the troubleshooting section below. Comparing the mass spectra of the unknown peaks with spectral libraries can also help in their identification.
Troubleshooting Guides
Issue 1: Extraneous Peaks in the Chromatogram
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvent | 1. Prepare a "solvent blank" by running an analysis with only the solvent used for sample dissolution. 2. If peaks are observed, use a fresh bottle of high-purity solvent and repeat the blank analysis. | The extraneous peaks should be absent in the analysis of the fresh, high-purity solvent. |
| Leachables from Labware | 1. Prepare a "method blank" by performing the entire sample preparation procedure without the sample itself. Use the same vials, pipette tips, and other materials. 2. If peaks persist, systematically replace each plastic component with a glass alternative where possible and re-run the blank. | The extraneous peaks will disappear when the source of the leachable is removed from the workflow. |
| Cross-Contamination | 1. Thoroughly clean all reusable labware. 2. Run a "wash blank" by injecting the solvent used to clean the injection needle and syringe. 3. Analyze a known standard of this compound to ensure the system is clean. | The extraneous peaks should not be present in the wash blank or the analysis of the pure standard. |
Issue 2: Poor Purity of Isolated this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Separation from Co-extractives | 1. Optimize the chromatographic method (e.g., gradient, column chemistry, temperature). 2. Employ a secondary purification technique such as preparative HPLC or flash chromatography with a different stationary phase. | Improved resolution and separation of the target compound from impurities. |
| Thermal Degradation | 1. If using techniques like gas chromatography (GC), consider if the injection port temperature is too high. 2. Analyze the sample using a "cool on-column" injection technique if available. 3. Confirm thermal stability using techniques like thermogravimetric analysis (TGA) if the problem persists. | Reduction or elimination of degradation products in the chromatogram. |
| Reaction with Solvents or Reagents | 1. Ensure all solvents are free of reactive impurities (e.g., acids, bases). 2. If derivatization is part of the sample preparation, ensure the reaction goes to completion and that all excess derivatizing agents are removed. | A cleaner sample profile with fewer reaction-related byproducts. |
Experimental Protocols
Protocol 1: General Sample Preparation for Purity Analysis by LC-MS
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Sample Weighing: Accurately weigh approximately 1 mg of the this compound sample into a clean 2 mL glass autosampler vial.
-
Dissolution: Add 1 mL of HPLC-grade isopropanol (B130326) to the vial.
-
Mixing: Gently vortex the vial for 30 seconds to ensure complete dissolution.
-
Filtration (Optional): If any particulate matter is visible, filter the sample through a 0.22 µm PTFE syringe filter into a new clean glass autosampler vial.
-
Analysis: Place the vial in the autosampler for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Complex Samples
This protocol is intended for the cleanup of this compound from a complex matrix, such as a natural product extract.
-
SPE Cartridge Selection: Choose a C18 (reverse-phase) SPE cartridge.
-
Conditioning: Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water through it.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a solvent that is miscible with the loading solvent (e.g., water with a small amount of organic modifier) and load it onto the cartridge.
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Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar impurities.
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Elution: Elute the this compound with 5 mL of a less polar solvent, such as ethyl acetate (B1210297) or a higher concentration of methanol in water (e.g., 20:80 v/v).
-
Evaporation and Reconstitution: Evaporate the elution solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.
Visualizations
Caption: Troubleshooting workflow for identifying contamination sources.
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
References
Validation & Comparative
Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 4,8,12,16-Tetramethylheptadecan-4-olide
For Immediate Release
This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of 4,8,12,16-Tetramethylheptadecan-4-olide, a complex saturated lactone. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a comparative analysis of spectroscopic data and detailed experimental protocols to aid in structural elucidation endeavors.
Confirmed Structure
The confirmed chemical structure of this compound is presented below. This γ-lactone possesses a C21 backbone with four methyl branches and a lactone ring at the C4 position.
Molecular Formula: C₂₁H₄₀O₂ Molecular Weight: 324.54 g/mol CAS Registry Number: 96168-15-9[1] Alternative Names: 5-Methyl-5-(4,8,12-trimethyltridecyl)dihydrofuran-2(3H)-one[1][2]
Comparative Analysis of Spectroscopic Data
The structural confirmation of this compound is achieved through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented in the following tables are synthesized from publicly available spectral databases and findings reported in relevant scientific literature, such as the isolation of this compound from Deinbollia pinnata.[3]
Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The ¹H-NMR spectrum reveals the chemical environment of the hydrogen atoms, while the ¹³C-NMR spectrum provides insights into the types of carbon atoms present.
| ¹H-NMR (Proton NMR) Data | ¹³C-NMR (Carbon NMR) Data |
| Chemical Shift (δ) ppm | Signal Type |
| ~2.50 | Triplet |
| ~1.80 | Multiplet |
| ~1.30 | Singlet |
| ~1.10-1.25 | Multiplet |
| ~0.85 | Doublet/Multiplet |
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify the molecular weight and fragmentation pattern of the compound.
| Parameter | Value |
| Retention Index (non-polar column) | ~2364[1] |
| Molecular Ion (M⁺) | m/z 324 |
| Key Fragment Ions (m/z) | 309, 281, 267, 143, 129, 111, 97, 85, 71, 57, 43 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following protocols outline the standard procedures for the NMR and GC-MS analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C-NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H-NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C-NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal (0.00 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: A dilute solution of the purified compound (1 mg/mL) is prepared in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 60 °C for 1 minute, then ramped at 5 °C/min to 210 °C, followed by a ramp of 10 °C/min to 280 °C and held for 15 minutes.[2]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time. The mass spectrum corresponding to the chromatographic peak of the compound is compared with spectral libraries (e.g., NIST) and analyzed for its molecular ion and fragmentation pattern.
Workflow for Structure Confirmation
The logical workflow for the structural confirmation of this compound is depicted in the following diagram.
Caption: Workflow for the structural confirmation of this compound.
Alternative and Complementary Techniques
While NMR and GC-MS are the primary methods for confirming the structure of compounds like this compound, other techniques can provide valuable complementary information:
-
Infrared (IR) Spectroscopy: Can confirm the presence of the lactone functional group through the characteristic C=O stretching vibration around 1770 cm⁻¹.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming the molecular formula.
-
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are instrumental in establishing the connectivity between protons and carbons, which is essential for unambiguously assigning the complex structure of this molecule. The work by Rufai et al. (2019) specifically mentions the use of 2D NMR for structure elucidation.[3]
This guide provides a foundational understanding of the analytical approaches used to confirm the structure of this compound. For more in-depth analysis, researchers are encouraged to consult the primary literature and spectral databases.
References
A Comparative Analysis of the Bioactivity of 4,8,12,16-Tetramethylheptadecan-4-olide and Structurally Related Phytanic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known bioactivity of 4,8,12,16-tetramethylheptadecan-4-olide and its structurally related precursor, phytanic acid. Due to the limited availability of specific bioactivity data for the isolated this compound, this comparison leverages the more extensively studied phytanic acid to infer potential biological activities and mechanisms of action. This guide is intended to highlight areas for future research into the therapeutic potential of this class of compounds.
Introduction to the Compounds
This compound is a naturally occurring lactone that has been isolated from various plant species.[1][2] It is a derivative of phytanic acid, featuring a dihydrofuranone ring.[3][4] While its presence has been noted in extracts exhibiting biological activity, quantitative data on the pure compound remains scarce.
Phytanic acid (3,7,11,15-tetramethylhexadecanoic acid) is a branched-chain fatty acid found in the human diet, primarily from dairy products and the fat of ruminant animals.[5] It is a known ligand for peroxisome proliferator-activated receptors (PPARs) and retinoid X receptors (RXRs), which are key regulators of metabolism, inflammation, and cell proliferation.[6][7]
Comparative Bioactivity Data
The following table summarizes the available quantitative data on the bioactivity of phytanic acid, which serves as a benchmark for the potential activities of this compound.
| Biological Activity | Compound | Cell Line/System | IC50/EC50 | Reference |
| Anticancer | ||||
| Cytotoxicity | Phytanic Acid | Neuroblastoma Neuro2a | ~5 µM | [8] |
| Cytotoxicity | Phytol (B49457) (precursor) | Breast Adenocarcinoma MCF-7 | 8.8 µM | [8] |
| Cytotoxicity | Phytol (precursor) | Lung Cancer A549 | 17 µM | [8] |
| Anti-Inflammatory | ||||
| Immunomodulation | Phytanic Acid | Mouse Splenocytes, T-cells, B-cells | Not specified (qualitative) | [9][10] |
| Nitric Oxide Production Inhibition | Phytanic Acid | Macrophage-like J774.1 | Not specified (qualitative) | [9] |
| Metabolic Regulation | ||||
| PPARα Agonism | Phytanic Acid | COS-1 cells | EC50 ~40 µM | [6] |
| RXR Agonism | Phytanic Acid | In vitro | EC50 ~3 µM | [6] |
| PPARγ Agonism | Phytanic Acid | CV-1 cells | Not specified (qualitative) | [5] |
| This compound | Various | Various | Data not available |
Signaling Pathways and Mechanisms of Action
Phytanic acid is known to exert its biological effects primarily through the activation of the PPAR/RXR signaling pathway. As a ligand for both PPARα and RXR, it can influence the transcription of genes involved in lipid metabolism and inflammation. Given its structural similarity, it is plausible that this compound may also interact with these or related nuclear receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Phytanic acid, a natural peroxisome proliferator-activated receptor (PPAR) agonist, regulates glucose metabolism in rat primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phytanic acid is a retinoid X receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytol and its metabolites phytanic and pristanic acids for risk of cancer: current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro characterization of anti-inflammatory activities of 3 RS, 7 R, 11 R-phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phytanic acid, an inconclusive phytol metabolite: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 4,8,12,16-Tetramethylheptadecan-4-olide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4,8,12,16-tetramethylheptadecan-4-olide, a saturated branched-chain fatty acid lactone, is crucial for understanding its biological roles and for its application in drug development. Due to the limited availability of validated analytical methods specifically for this compound, this guide presents a comparison of two robust analytical strategies: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and direct analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This comparison is based on established methods for structurally similar long-chain fatty acids and lactones.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance parameters for the two proposed analytical approaches.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Linearity (r²) | > 0.99[1] | ≥ 0.998[2] | Both techniques offer excellent linearity over a defined concentration range. |
| Range | 2 - 100 mg/kg[3] | 1 - 500 ng/mL[2] | LC-MS/MS generally provides a wider dynamic range, suitable for trace-level quantification. |
| Accuracy (% Recovery) | 87 - 94%[4] | 64.5 - 105% | Both methods can achieve high accuracy with appropriate internal standards and optimized sample preparation.[5] |
| Precision (%RSD) | ≤ 1.3% (Intra-day)[4] | 1.6 - 14% | GC-MS often demonstrates slightly better precision, though both methods are highly reproducible.[5] |
| Limit of Detection (LOD) | 1 - 30 µg/L (for FAs)[6] | 0.02 - 0.58 ng/mL (for lactones)[2] | LC-MS/MS typically offers superior sensitivity, making it ideal for detecting very low concentrations. |
| Limit of Quantification (LOQ) | 0.003 - 0.72 µg/L (for FAMEs)[6] | 1 ng/mL (for lactones)[2] | The lower LOQ of LC-MS/MS is advantageous for pharmacokinetic and biomarker studies. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. The following sections provide representative protocols for the analysis of this compound using GC-MS and LC-MS/MS.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This approach is based on the well-established methods for the analysis of long-chain fatty acids, such as phytanic acid.[7] Derivatization to a more volatile and thermally stable compound, typically a fatty acid methyl ester (FAME), is a critical step.
1. Sample Preparation: Lipid Extraction and Derivatization
-
Lipid Extraction (Folch Method):
-
Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (2:1, v/v) solution.[1]
-
Add a suitable internal standard, such as a stable isotope-labeled analog of the analyte or a structurally similar compound not present in the sample.
-
Vortex the mixture and centrifuge to separate the layers.
-
Collect the lower organic layer containing the lipids.
-
-
Saponification and Derivatization to FAME:
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a solution of methanolic HCl or boron trifluoride-methanol to the dried extract.[1]
-
Heat the mixture at 100°C for 10 minutes to convert the lactone to its corresponding methyl ester.[1]
-
After cooling, add water and hexane (B92381).
-
Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[1]
-
2. GC-MS Instrumental Parameters
-
GC System: Agilent 7890B GC with 5977A MSD or equivalent.[8]
-
Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or a similar polar capillary column.[8]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]
-
Injector: Split/Splitless injector at 250°C.[8]
-
Injection Volume: 1 µL in splitless mode.[9]
-
Oven Temperature Program: Initial temperature of 60°C, hold for 1 min; ramp at 10°C/min to 175°C, hold for 10 min; ramp at 5°C/min to 220°C, hold for 20 min.[8]
-
MS Detector:
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct analysis of the lactone without the need for derivatization, offering a potentially simpler and faster workflow. This protocol is adapted from methods used for the quantification of macrocyclic lactones in biological matrices.[2]
1. Sample Preparation: Protein Precipitation and Cleanup
-
Protein Precipitation:
-
To the plasma sample, add a suitable internal standard.
-
Add 1% formic acid in acetonitrile (B52724) to precipitate proteins.[2]
-
Vortex and centrifuge the sample.
-
-
Cleanup (Pass-through SPE):
-
Pass the supernatant through a pass-through solid-phase extraction (SPE) plate (e.g., Ostro® 96-well plate) to remove remaining interferences.[2]
-
The collected eluate is ready for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumental Parameters
-
LC System: Waters Acquity UPLC or equivalent.
-
Column: Acquity UPLC HSS T3 column (100 mm × 2.1 mm i.d., 1.8 µm).[2]
-
Mobile Phase:
-
Gradient Elution: A gradient from 80% B to 99% B over 6 minutes, followed by re-equilibration.[2]
-
Flow Rate: 0.3 mL/min.[2]
-
MS/MS System: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound would need to be determined by infusing a standard of the compound.
Visualizations
Analytical Workflows
The following diagrams illustrate the general experimental workflows for the two proposed analytical methods.
Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.
Hypothetical Signaling Pathway
Fatty acids and their derivatives can act as signaling molecules, modulating various cellular processes. While the specific signaling pathway for this compound is not yet elucidated, a hypothetical pathway can be proposed based on known lipid signaling mechanisms.
Caption: Hypothetical signaling pathway for a fatty acid lactone.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. gcms.labrulez.com [gcms.labrulez.com]
- 5. Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 4,8,12,16-Tetramethylheptadecan-4-olide and Other Bioactive Isoprenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the isoprenoid 4,8,12,16-tetramethylheptadecan-4-olide against other well-researched isoprenoids, namely phytanic acid and phytol (B49457). Due to the limited direct bioassay data on this compound, this comparison infers its potential bioactivities based on the performance of extracts in which it is a constituent and its structural similarity to phytanic acid. This document synthesizes available quantitative data, details experimental methodologies for key bioassays, and visualizes a relevant signaling pathway to aid in research and drug development.
Quantitative Bioactivity Comparison
The following table summarizes the cytotoxic activities of phytanic acid and phytol against various human cancer cell lines, as determined by the MTT assay. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Phytanic Acid | Neuro2a | Murine Neuroblastoma | ~5 (Lowest cytotoxic concentration) | [1][2] |
| Phytol | A549 | Human Lung Carcinoma | 62.64 ± 5.91 | [3] |
| MCF-7 | Human Breast Adenocarcinoma | 8.79 ± 0.41 | [4] | |
| PC-3 | Human Prostate Adenocarcinoma | 77.85 ± 1.93 | [4] | |
| HeLa | Human Cervical Carcinoma | 15.51 - 69.67 (range) | [4] | |
| HT-29 | Human Colorectal Adenocarcinoma | 15.51 - 69.67 (range) | [4] | |
| MDA-MB-231 | Human Breast Adenocarcinoma | 69.67 (approx.) | [4] | |
| Hs294T | Human Melanoma | 15.51 - 69.67 (range) | [4] | |
| This compound | - | - | Data not available | - |
Note on this compound: While specific IC50 values for the isolated compound are not currently available in the literature, it has been identified as a component in plant extracts exhibiting anti-proliferative activity. For instance, a methanolic extract of Garcinia cowa, containing this lactone, showed significant anti-proliferative effects on various cancer cell lines. Further research is required to isolate and evaluate the specific cytotoxic and other biological activities of this compound.
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals. These insoluble crystals are then dissolved in a solubilizing solution, and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., phytanic acid, phytol) in culture medium. After 24 hours of cell attachment, replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the test compounds for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilizing solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Assay
This assay determines the ability of a compound to activate the nuclear receptor PPARα. This is often performed using a cell-based reporter gene assay.
Principle: Cells are transiently or stably transfected with two plasmids: one expressing the PPARα protein and another containing a luciferase reporter gene under the control of a PPARα-responsive promoter element (PPRE). If the test compound activates PPARα, the receptor binds to the PPRE and drives the expression of the luciferase gene. The resulting luminescence is measured and is proportional to the level of PPARα activation.
Detailed Protocol:
-
Cell Culture and Transfection: Plate a suitable cell line (e.g., HEK293T, HepG2) in a 96-well plate. Co-transfect the cells with a PPARα expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A control vector expressing a non-responsive reporter (e.g., Renilla luciferase) can be co-transfected for normalization of transfection efficiency.
-
Compound Incubation: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control and a known PPARα agonist (e.g., GW7647) as a positive control. Incubate for 18-24 hours.
-
Cell Lysis: After incubation, wash the cells with PBS and then lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Add the luciferase assay reagent to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light.
-
Luminescence Measurement: Measure the luminescence using a luminometer. If a normalization vector was used, measure the activity of the second reporter as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). The fold activation is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated cells. The EC50 value, the concentration of the compound that causes 50% of the maximal activation, can be determined from the dose-response curve.
Signaling Pathway
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
Phytanic acid is a known agonist of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα. Given the structural similarity, this compound may also interact with this pathway. PPARs are nuclear receptors that play crucial roles in lipid and glucose metabolism.
Caption: PPARα Signaling Pathway Activation by an Isoprenoid Ligand.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxic and PPARα-activating properties of a novel isoprenoid compound.
Caption: Workflow for Bioactivity Screening of a Novel Isoprenoid.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. In Vitro Anticancer Activity of Phytol on Human Non-Small Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into the cytotoxic activity of phytol at in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of 4,8,12,16-Tetramethylheptadecan-4-olide Identification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary analytical techniques for the identification and quantification of 4,8,12,16-tetramethylheptadecan-4-olide. The selection of an appropriate analytical method is contingent upon factors such as the sample matrix, the required sensitivity, and the instrumentation available. This document outlines the experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy and presents their performance data to facilitate method selection and cross-validation.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize the key performance parameters for GC-MS, NMR, and FTIR for the analysis of long-chain lactones, providing a basis for methodological comparison.
Table 1: Comparison of Method Validation Parameters for the Quantification of Long-Chain Lactones
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.98 |
| Limit of Detection (LOD) | 0.1 - 1.2 µg/g | ~10 µM | ~1 µg |
| Limit of Quantification (LOQ) | 0.33 - 4.0 µg/g | Dependent on accuracy requirements and experiment time | ~10 µg |
| Accuracy (Recovery %) | 80 - 120% | 98.8% - 99.9% | > 98% |
| Precision (RSD %) | < 10% | < 1% | ≤ 2% |
Note: The data presented are typical values obtained from validated methods for structurally similar long-chain lactones and may vary depending on the specific experimental conditions and instrumentation.[2][3][4][5]
Table 2: Qualitative Comparison of Analytical Techniques for this compound Identification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-to-charge ratio detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Absorption of infrared radiation by molecular vibrations. |
| Information Provided | Molecular weight and fragmentation pattern, providing a "fingerprint" for identification. | Detailed structural information, including connectivity of atoms and stereochemistry. | Presence of specific functional groups (e.g., ester carbonyl). |
| Strengths | High sensitivity and selectivity; excellent for complex mixtures.[6] | Provides unambiguous structure elucidation; non-destructive. | Fast, simple, and non-destructive.[2] |
| Limitations | Requires volatile and thermally stable compounds; derivatization may be necessary. | Lower sensitivity compared to MS; can be complex for mixture analysis. | Provides limited structural information; not suitable for isomer differentiation. |
| Sample Requirements | Small sample volume (µL); requires sample to be in a volatile solvent. | Higher sample concentration needed (mg); requires deuterated solvents. | Can analyze solids, liquids, and gases; minimal sample preparation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for long-chain lactones and lipids and should be optimized and validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the general steps for the analysis of this compound using GC-MS.
1. Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.
-
An internal standard (e.g., a structurally similar lactone not present in the sample) should be added for accurate quantification.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
3. Chromatographic Conditions:
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the analysis of long-chain, relatively non-polar compounds.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector at a temperature of 250-280°C. A splitless injection is often preferred for trace analysis.
-
Temperature Program: An initial oven temperature of 60°C, hold for 1 minute, then ramp to 280°C at a rate of 5-10°C/min, and hold for 15 minutes.[7]
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-500.
-
Data Analysis: The retention time of the peak corresponding to this compound is compared with that of a known standard. The mass spectrum is compared with a reference spectrum, such as that from the NIST library, for confirmation. For quantification, selected ion monitoring (SIM) of characteristic ions can be used to enhance sensitivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for the structural elucidation and quantification of this compound by NMR.
1. Sample Preparation:
-
Dissolve 5-20 mg of the purified sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a known amount of an internal standard with a sharp, well-resolved signal (e.g., tetramethylsilane (B1202638) - TMS, or a suitable quantitative NMR standard) for quantification.
-
Filter the solution into a 5 mm NMR tube.
2. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
3. Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest should be used for accurate integration.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a longer acquisition time is required.
-
2D NMR: Acquire two-dimensional NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations, which are crucial for unambiguous structural assignment.[1]
4. Data Analysis:
-
Process the spectra (phasing, baseline correction, and referencing).
-
Assign the signals in the ¹H and ¹³C spectra to the corresponding atoms in the molecule using the 2D NMR data.
-
For quantification, integrate the area of a well-resolved signal of the analyte and compare it to the integral of the known amount of the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes a general method for the analysis of this compound using FTIR to identify its key functional groups.
1. Sample Preparation:
-
Liquid Sample (Neat): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.[2]
-
Solution: Dissolve the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., carbon tetrachloride or chloroform).
2. Instrumentation:
-
A Fourier-Transform Infrared spectrometer.
3. Data Acquisition:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good quality spectrum.
-
Background: Record a background spectrum of the empty sample holder or the pure solvent, which is then automatically subtracted from the sample spectrum.
4. Data Analysis:
-
Identify the characteristic absorption bands for the functional groups present in this compound. Key expected peaks include:
-
A strong C=O stretching vibration for the lactone ester group around 1770-1735 cm⁻¹.
-
C-O stretching vibrations in the 1300-1000 cm⁻¹ region.
-
Strong C-H stretching vibrations from the aliphatic chains around 2950-2850 cm⁻¹.
-
C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
-
Mandatory Visualization: Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for the identification and quantification of this compound.
Caption: Workflow for the cross-validation of analytical methods.
Signaling Pathways and Logical Relationships
The cross-validation process does not involve biological signaling pathways. The logical relationship for method validation follows a structured approach to ensure data integrity and comparability across different analytical techniques. The workflow begins with a single, homogenized sample set that is then divided and analyzed by the different methods. The quantitative results from GC-MS and NMR are then statistically compared to determine if they are equivalent within acceptable limits. The qualitative data from FTIR serves as a confirmatory tool for the presence of the correct chemical entity. This process ensures that regardless of the method used, the resulting data is reliable and interchangeable.
Caption: Logical flow of cross-method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
A Comparative Guide to Purity Assessment of Synthesized 4,8,12,16-Tetramethylheptadecan-4-olide
The rigorous purity assessment of synthesized active pharmaceutical ingredients and research compounds is critical to ensure efficacy, safety, and reproducibility in drug development and scientific research.[1] For a complex molecule like 4,8,12,16-tetramethylheptadecan-4-olide, a saturated lactone, a multi-faceted analytical approach is necessary to identify and quantify the target compound, as well as any impurities such as starting materials, byproducts, stereoisomers, or residual solvents.[2]
This guide provides a comparative overview of standard analytical techniques for the purity assessment of synthesized this compound. It details the experimental protocols for key methods and presents a comparative data framework for evaluating the outcomes of different synthetic routes.
Comparative Purity Analysis
The choice of synthesis strategy can significantly impact the purity profile of the final product. Different synthetic routes may yield varying levels of impurities, necessitating distinct purification and analysis protocols. Below is a comparative table illustrating potential purity outcomes from two hypothetical synthesis methods.
Table 1: Comparative Purity Assessment of this compound
| Parameter | Method A: Multi-step Linear Synthesis | Method B: Convergent Synthesis Approach |
| Overall Yield | 55% | 70% |
| Purity by HPLC (UV) | 98.5% | 99.2% |
| Purity by GC-MS (TIC) | 98.2% | 99.5% |
| Purity by qNMR (¹H NMR) | 98.8% (± 0.5%) | 99.4% (± 0.3%) |
| Major Impurities Detected | Unreacted starting material (0.8%), Isomeric byproduct (0.5%) | Intermediate fragment (0.3%), Catalyst residue (<0.1%) |
Workflow for Synthesis and Purity Verification
A systematic workflow is essential for the efficient synthesis, purification, and analysis of the target compound. This process ensures that the crude product is effectively purified and subsequently analyzed by orthogonal analytical methods to confirm its identity and purity.
Caption: Workflow from synthesis to final purity confirmation.
Experimental Protocols
Detailed and validated analytical methods are the cornerstone of accurate purity assessment. The following protocols outline standard procedures for analyzing this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for detecting non-polar impurities in the final product.[3]
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column : HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow rate of 1.0 mL/min.
-
Injector :
-
Temperature : 280 °C
-
Mode : Split (50:1 ratio)
-
Injection Volume : 1 µL
-
-
Oven Temperature Program :
-
Initial temperature at 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Detector :
-
Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : m/z 40-500.
-
Source Temperature : 230 °C.
-
-
Sample Preparation : Dissolve 1 mg of the synthesized compound in 1 mL of high-purity hexane (B92381) or ethyl acetate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the purity of the main compound and detecting non-volatile or thermally labile impurities.[2]
-
Instrumentation : HPLC system with a UV detector (e.g., Waters Alliance system).
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
Solvent A : Water
-
Solvent B : Acetonitrile
-
Gradient : Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 210 nm (as lactones have a weak chromophore). For improved sensitivity and detection of non-UV active impurities, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.
-
Sample Preparation : Dissolve 1 mg of the compound in 1 mL of acetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without a specific reference standard for the impurities.[2][4]
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Solvent : Chloroform-d (CDCl₃) or DMSO-d₆.
-
Experiments :
-
¹H NMR : Used for structural confirmation and purity estimation.
-
¹³C NMR : Confirms the carbon skeleton and presence of functional groups.
-
-
Quantitative ¹H NMR (qNMR) Protocol :
-
Sample Preparation : Accurately weigh ~10 mg of the sample and ~5 mg of a high-purity internal standard (e.g., 1,4-dinitrobenzene) into a vial. Dissolve in a precise volume of deuterated solvent (e.g., 0.7 mL CDCl₃).[4]
-
Acquisition Parameters :
-
Pulse Angle : 90°
-
Relaxation Delay (D1) : At least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Scan Number (NS) : ≥ 16 scans for a good signal-to-noise ratio.
-
-
Data Processing : Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. Purity is calculated based on the integral ratio, number of protons, and the weights of the sample and standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used for the qualitative confirmation of functional groups, primarily the characteristic lactone carbonyl group.[3]
-
Instrumentation : FTIR spectrometer.
-
Sample Preparation : A thin film of the neat liquid sample on a NaCl or KBr plate, or as a KBr pellet if the compound is solid.
-
Analysis : The presence of a strong absorption band around 1770-1740 cm⁻¹ is indicative of the C=O stretch in a saturated five-membered ring lactone (γ-lactone). The absence of peaks corresponding to potential impurities (e.g., a broad -OH peak around 3300 cm⁻¹ from a precursor acid) can also suggest high purity.
References
A Comparative Analysis of Extraction Methods for 4,8,12,16-Tetramethylheptadecan-4-olide
In the quest for efficient isolation of 4,8,12,16-tetramethylheptadecan-4-olide, a C21 terpenoid lactone, from its natural sources, researchers are presented with a variety of extraction techniques. The selection of an appropriate method is critical as it directly influences the yield, purity, and overall efficiency of the process. This guide provides a comparative analysis of prominent extraction methods, including ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), Soxhlet extraction, and maceration, supported by experimental data for the target compound and structurally similar molecules.
Comparative Performance of Extraction Methods
The following table summarizes the key performance indicators for various extraction methods. It is important to note that while specific data for ultrasound-assisted extraction of this compound is available, the data for other methods are based on the extraction of structurally related long-chain lactones and terpenoids due to a lack of direct comparative studies on the target compound.
| Extraction Method | Target Compound/Class | Yield (%) | Solvent | Temperature (°C) | Time | Key Advantages | Key Disadvantages |
| Ultrasound-Assisted Extraction (UAE) / Agita-Sonication | This compound | 83.01 | 50:50 mixture (unspecified) | 45 | 35 min | High yield, short extraction time, reduced solvent consumption.[1][2] | Requires specialized equipment. |
| Microwave-Assisted Extraction (MAE) | Sesquiterpene Lactones | Not specified, but noted for high efficiency | 100% Ethanol | Not specified | 5 min | Extremely rapid, reduced solvent usage, higher extraction rate.[3][4] | Potential for thermal degradation of sensitive compounds, requires specialized equipment.[4] |
| Soxhlet Extraction | Triterpenoids | High (not quantified) | Ethanol, Methanol, Hexane | Boiling point of solvent | 6 - 24 hours | High extraction efficiency due to continuous extraction with fresh solvent.[3][5] | Time-consuming, large solvent volume, potential for thermal degradation of compounds.[1][5] |
| Maceration | Sesquiterpene Lactones | Lower than other methods | Water, Ethanol | Room Temperature or slightly elevated (e.g., 30°C) | 17 hours - 24 hours | Simple, requires minimal equipment, suitable for thermolabile compounds.[3][6][7] | Time-consuming, lower extraction efficiency, requires large solvent volumes.[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate replication and further research.
Ultrasound-Assisted Extraction (Agita-Sonication) for this compound
This protocol is based on the optimized conditions reported for the extraction of the target compound from Deinbollia pinnata.[1][2]
-
Sample Preparation: The plant material (leaves) is dried and powdered to a uniform consistency.
-
Extraction: A known quantity of the powdered sample is placed in an extraction vessel.
-
Solvent Addition: A 50:50 (v/v) mixture of an appropriate solvent system is added to the sample.
-
Sonication and Agitation: The vessel is placed in an ultrasonic bath equipped with an agitator. The extraction is carried out at 45°C for 35 minutes with continuous agitation and sonication.
-
Isolation: Following extraction, the mixture is filtered to separate the extract from the solid residue.
-
Concentration: The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude extract.
-
Purification: The crude extract is then subjected to further chromatographic techniques to isolate pure this compound.
Microwave-Assisted Extraction (MAE) of Sesquiterpene Lactones
This generalized protocol is based on the efficient extraction of sesquiterpene lactones, which are structurally related to the target compound.[3]
-
Sample Preparation: The plant material is dried and finely ground.
-
Extraction: A specified amount of the powdered sample is placed in a microwave-safe extraction vessel.
-
Solvent Addition: An appropriate solvent, such as ethanol, is added to the vessel.
-
Microwave Irradiation: The vessel is sealed and placed in a microwave extractor. The sample is irradiated at a set power (e.g., 300 W) for a short duration (e.g., 5 minutes).
-
Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The extract is then filtered to remove solid plant material.
-
Concentration: The filtrate is concentrated using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction of Triterpenoids
This classical method is widely used for the exhaustive extraction of terpenoids.[3][5]
-
Sample Preparation: The plant material is dried and coarsely powdered.
-
Thimble Loading: A known amount of the powdered material is placed in a cellulose (B213188) thimble.
-
Apparatus Setup: The thimble is placed in the main chamber of a Soxhlet extractor. The extractor is fitted to a round-bottom flask containing the extraction solvent (e.g., ethanol) and topped with a condenser.
-
Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it cools and drips back onto the sample in the thimble. The solvent fills the thimble and, once it reaches a certain level, siphons back into the boiling flask, carrying the extracted compounds. This cycle is repeated for 6 to 24 hours.
-
Concentration: After the extraction is complete, the solvent is removed from the extract using a rotary evaporator.
Maceration for the Extraction of Sesquiterpene Lactones
This simple and conventional method is suitable for small-scale extractions.[3][6][7]
-
Sample Preparation: The plant material is dried and powdered.
-
Extraction: The powdered material is placed in a sealed container with a suitable solvent (e.g., water or ethanol).
-
Incubation: The mixture is left to stand at room temperature or a slightly elevated temperature (e.g., 30°C) for an extended period (e.g., 17-24 hours), with occasional agitation.
-
Filtration and Concentration: The mixture is then filtered, and the solvent is evaporated from the filtrate to yield the crude extract.
Visualizing the Extraction Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each extraction method.
Caption: Comparative workflow of key extraction methods.
Caption: Decision logic for selecting an extraction method.
References
- 1. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Inter-Laboratory Comparison of 4,8,12,16-Tetramethylheptadecan-4-olide Quantification
This guide provides an objective comparison of the most common and effective analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by performance data from analogous inter-laboratory validation studies. Detailed experimental protocols are provided to facilitate the implementation of these techniques.
Data Presentation: Performance of Analytical Methods
The selection of an analytical method for the quantification of 4,8,12,16-Tetramethylheptadecan-4-olide will depend on factors such as required sensitivity, sample matrix complexity, and desired throughput. The following tables summarize key performance metrics for GC-MS and LC-MS/MS, derived from inter-laboratory studies on fatty acids, which serve as a reliable proxy for the expected performance for this branched-chain lactone.
Table 1: Performance Metrics for GC-Based Quantification of Fatty Acids
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation of analytes (often as methyl esters) based on boiling point and polarity, followed by mass analysis for structural identification and quantification.[1] |
| Linearity (R²) | >0.99[1] |
| Precision (RSD%) | 2.77-5.82% (Intra-day)[1] |
| Limit of Detection (LOD) | Typically 0.01% to 0.05%[1] |
| Recovery | 83.6–109.6%[2][3] |
Table 2: Performance Metrics for LC-Based Quantification of Fatty Acids
| Performance Metric | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of analytes based on their physicochemical properties, followed by mass analysis.[1] This technique can often analyze fatty acids without derivatization.[1] |
| Linearity (R²) | Typically a 100-fold linear dynamic range[1] |
| Precision (RSD%) | Generally <20% in inter-laboratory studies[1] |
| Limit of Detection (LOD) | Median of 5 ng/ml[1] |
| Inter-laboratory Reproducibility | Good correlation between results from different laboratories in proficiency studies.[4] |
Experimental Protocols
Standardized and detailed experimental protocols are crucial for ensuring the reproducibility of quantification. Below are outlined workflows for GC-MS and LC-MS/MS analysis applicable to this compound.
GC-MS Protocol for Lactone Quantification
This protocol is adapted from methodologies used for the analysis of fatty acids and other lactones.[5][6]
-
Lipid Extraction:
-
Lipids are extracted from the sample matrix using a suitable solvent system, such as a chloroform/methanol mixture (Folch method) or hexane/isopropanol.
-
For complex matrices, a solid-phase extraction (SPE) step may be necessary to isolate the lipid fraction.
-
-
Derivatization (Optional but Recommended):
-
While some lactones can be analyzed directly, derivatization to form more volatile and thermally stable compounds, such as methyl esters (by acidic or basic catalysis) or trimethylsilyl (B98337) (TMS) ethers, can improve chromatographic performance.[7] Given the structure of this compound, opening the lactone ring to form the corresponding hydroxy acid methyl ester would be a viable strategy.
-
-
GC-MS Analysis:
-
Column: A mid-polar capillary column (e.g., DB-5ms or equivalent) is typically used.
-
Injector: Operate in splitless mode for trace analysis to maximize sensitivity.
-
Oven Temperature Program: An initial temperature of 50-70°C, ramped to 250-300°C.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic fragment ions of the analyte and the internal standard is recommended to enhance sensitivity and selectivity.
-
LC-MS/MS Protocol for Lactone Quantification
LC-MS/MS offers the advantage of analyzing many lipids, including some lactones, without the need for derivatization.[1]
-
Lipid Extraction:
-
Similar to the GC-MS protocol, lipids are first extracted from the sample matrix. The Bligh-Dyer method is a common approach.[1]
-
-
LC Separation:
-
Column: A C18 or C8 reversed-phase column is typically employed.
-
Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile (B52724) or methanol, containing a small amount of an additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.[1]
-
-
MS/MS Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion of the target analyte and monitoring for a specific product ion after fragmentation, providing high selectivity and sensitivity.
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method for lactone quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of resorcylic acid lactones in biological samples by GC-MS. Discrimination between illegal use and contamination with fusarium toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Analysis by Gas Chromatography and Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 4,8,12,16-Tetramethylheptadecan-4-olide Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the spectroscopic comparison of isomers of 4,8,12,16-tetramethylheptadecan-4-olide, a complex saturated lactone. While a direct comparative analysis is hampered by the limited availability of public spectroscopic data for multiple stereoisomers, this document outlines the key spectroscopic techniques, expected spectral features, and the necessary experimental protocols for such a comparison. The guide is based on the characterization of a naturally occurring isomer and established principles of stereoisomer differentiation by spectroscopic methods.
Introduction
This compound is a γ-lactone with multiple stereocenters, leading to a variety of possible diastereomers and enantiomers. The precise stereochemistry of such molecules is often crucial for their biological activity, making the ability to distinguish between isomers a critical aspect of research and development in fields like natural product chemistry and drug discovery. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are powerful tools for the structural elucidation and differentiation of these isomers.
An isomer of this compound has been isolated from the plant Deinbollia pinnata and its structure elucidated using 1D and 2D NMR, IR, and GC-MS.[1][2][3] This guide will use the data from this characterized isomer as a reference point for discussing the expected spectroscopic differences among its stereoisomers.
Data Presentation: A Template for Comparison
A comprehensive comparison of the spectroscopic data for different isomers of this compound should be organized in a clear, tabular format. Below are template tables for the key spectroscopic techniques. As publicly available data for multiple isomers is scarce, these tables are presented as a framework to be populated as data becomes available.
Table 1: Comparative ¹H NMR Data (Predicted for Isomers)
| Proton Assignment | Isomer 1 (Reference) | Isomer 2 (Predicted) | Isomer 3 (Predicted) | Isomer 4 (Predicted) |
| H-2 | Chemical Shift (ppm), Multiplicity, J (Hz) | Expected Variation | Expected Variation | Expected Variation |
| H-3 | Chemical Shift (ppm), Multiplicity, J (Hz) | Expected Variation | Expected Variation | Expected Variation |
| H-5' (CH₃) | Chemical Shift (ppm), Multiplicity, J (Hz) | Expected Variation | Expected Variation | Expected Variation |
| ... | ... | ... | ... | ... |
Table 2: Comparative ¹³C NMR Data (Predicted for Isomers)
| Carbon Assignment | Isomer 1 (Reference) | Isomer 2 (Predicted) | Isomer 3 (Predicted) | Isomer 4 (Predicted) |
| C-1 (C=O) | Chemical Shift (ppm) | Minor Variation | Minor Variation | Minor Variation |
| C-4 (Quaternary) | Chemical Shift (ppm) | Significant Variation | Significant Variation | Significant Variation |
| C-5' (CH₃) | Chemical Shift (ppm) | Significant Variation | Significant Variation | Significant Variation |
| ... | ... | ... | ... | ... |
Table 3: Comparative IR and MS Data (Predicted for Isomers)
| Spectroscopic Feature | Isomer 1 (Reference) | Isomer 2 (Predicted) | Isomer 3 (Predicted) | Isomer 4 (Predicted) |
| IR: ν(C=O) (cm⁻¹) | Frequency | Minor Variation | Minor Variation | Minor Variation |
| IR: ν(C-O) (cm⁻¹) | Frequency | Minor Variation | Minor Variation | Minor Variation |
| MS: Key Fragment 1 (m/z) | m/z value | Similar Fragmentation | Similar Fragmentation | Similar Fragmentation |
| MS: Key Fragment 2 (m/z) | m/z value | Similar Fragmentation | Similar Fragmentation | Similar Fragmentation |
Spectroscopic Analysis of Isomers
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for distinguishing between diastereomers.
-
¹H NMR: The chemical shifts and coupling constants of protons, especially those near the stereocenters, are highly sensitive to the local electronic and steric environment. Diastereomers will exhibit distinct ¹H NMR spectra. For this compound, the protons on the lactone ring (positions 2 and 3) and the methyl group at the quaternary center (C-4) are expected to show the most significant differences in chemical shifts and coupling patterns between isomers.
-
¹³C NMR: The chemical shifts of carbon atoms, particularly those at or near stereocenters, will differ between diastereomers. The quaternary carbon at position 4 and the adjacent carbons are expected to have noticeably different chemical shifts in different diastereomers.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for the unambiguous assignment of all proton and carbon signals. For complex molecules like this, 2D NMR is essential to confirm the connectivity and elucidate the fine structural differences between isomers.
-
NOESY/ROESY: These techniques can be used to determine the relative stereochemistry by identifying protons that are close in space. For diastereomers, the through-space correlations will be different, providing direct evidence of their 3D structures.
Mass Spectrometry (MS)
While enantiomers have identical mass spectra, diastereomers can sometimes show differences in the relative abundances of fragment ions, although these differences are often subtle. The primary utility of MS, particularly GC-MS, is in determining the molecular weight and elemental composition (via high-resolution MS) and in identifying characteristic fragmentation patterns. For this compound, the fragmentation would likely involve the loss of the alkyl side chain and rearrangements within the lactone ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. All isomers of this compound will show a strong absorption band for the lactone carbonyl group (C=O) and C-O stretching bands. While the exact position of these bands might shift slightly between diastereomers due to changes in bond angles and dipole moments, these differences are typically very small and may not be sufficient for unambiguous differentiation without very high-resolution measurements and comparison to theoretical calculations. The fingerprint region (below 1500 cm⁻¹) may show more distinct differences between isomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
1. Sample Preparation
-
Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation.
-
For NMR, dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
For GC-MS, prepare a dilute solution (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
For IR, the sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
2. NMR Spectroscopy
-
Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR: Acquire a standard one-pulse ¹H spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR: Perform standard COSY, HSQC, HMBC, and NOESY/ROESY experiments to establish connectivity and relative stereochemistry.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).
-
GC Conditions: Use a non-polar capillary column (e.g., HP-5MS). Program the oven temperature to ensure good separation of any potential impurities.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Acquire a full scan mass spectrum.
4. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: General workflow for the synthesis/isolation, spectroscopic analysis, and structural comparison of isomers.
Caption: Logical relationship between isomers and expected outcomes from different spectroscopic techniques.
Conclusion
The spectroscopic comparison of this compound isomers relies heavily on high-field NMR techniques to differentiate between diastereomers. While MS and IR provide crucial information for the initial identification of the compound class, their utility in distinguishing between stereoisomers is limited. The detailed protocols and data presentation frameworks provided in this guide are intended to assist researchers in the systematic characterization and comparison of these complex molecules. The acquisition and publication of spectroscopic data for a wider range of stereoisomers of this lactone are essential for advancing the understanding of its structure-activity relationships.
References
A Comparative Framework for Evaluating the Efficacy of 4,8,12,16-Tetramethylheptadecan-4-olide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,8,12,16-Tetramethylheptadecan-4-olide is a natural compound that has been isolated from plants such as Deinbollia pinnata and Moringa oleifera. While extracts from these plants have demonstrated anti-inflammatory and antioxidant properties, there is a notable absence of publicly available data on the specific biological efficacy of the isolated this compound. This guide provides a comprehensive framework for the systematic evaluation of this compound against established standards in the field of inflammation and cytotoxicity research. The proposed experimental protocols are designed to generate robust, comparative data essential for preclinical assessment.
Section 1: Proposed In Vitro Efficacy Evaluation
Initial in vitro screening is crucial for determining the cytotoxic and anti-inflammatory potential of this compound. These assays provide a baseline understanding of the compound's activity at the cellular level.
1.1 Cytotoxicity Assessment
A fundamental first step is to assess the toxicity of the compound on relevant cell lines. This helps in determining the therapeutic window and safe dosage for subsequent experiments.
Table 1: Comparative Cytotoxicity Analysis of this compound
| Cell Line | Assay | Endpoint | This compound (IC₅₀) | Standard (e.g., Doxorubicin) (IC₅₀) |
| RAW 264.7 (Macrophage) | MTT Assay | Cell Viability | Data to be generated | Reference data |
| HaCaT (Keratinocyte) | LDH Release Assay | Membrane Integrity | Data to be generated | Reference data |
| Primary Hepatocytes | AlamarBlue Assay | Metabolic Activity | Data to be generated | Reference data |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of this compound and a standard cytotoxic agent (e.g., Doxorubicin) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.
1.2 Anti-inflammatory Activity Assessment
To evaluate the anti-inflammatory properties, the ability of the compound to inhibit key inflammatory mediators in cell-based models is examined.
Table 2: In Vitro Anti-inflammatory Efficacy of this compound
| Assay | Cell Line | Inflammatory Stimulus | Measured Mediator | This compound (IC₅₀) | Standard (e.g., Dexamethasone) (IC₅₀) |
| Griess Assay | RAW 264.7 | Lipopolysaccharide (LPS) | Nitric Oxide (NO) | Data to be generated | Reference data |
| ELISA | THP-1 (differentiated) | LPS | TNF-α | Data to be generated | Reference data |
| ELISA | THP-1 (differentiated) | LPS | IL-6 | Data to be generated | Reference data |
| COX-2 Activity Assay | Cell-free | Arachidonic Acid | Prostaglandin E₂ (PGE₂) | Data to be generated | Reference data (e.g., Celecoxib) |
Experimental Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or a standard anti-inflammatory drug (e.g., Dexamethasone) for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) and calculate the percentage of inhibition of NO production.
Section 2: Proposed In Vivo Efficacy Evaluation
Following promising in vitro results, in vivo studies are essential to understand the compound's efficacy and safety in a whole organism.
Table 3: Comparative In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Endpoint | This compound (% Inhibition) | Standard (e.g., Indomethacin) (% Inhibition) |
| Carrageenan-induced Paw Edema (Rat) | Paw Volume | Data to be generated | Reference data |
| Croton Oil-induced Ear Edema (Mouse) | Ear Weight | Data to be generated | Reference data |
| DSS-induced Colitis (Mouse) | Disease Activity Index (DAI) | Data to be generated | Reference data (e.g., Sulfasalazine) |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups: a control group, a standard drug group (e.g., Indomethacin), and groups treated with different doses of this compound.
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Section 3: Visualizing Experimental Workflows and Pathways
Diagrams
Caption: Workflow for in vitro evaluation of this compound.
Caption: Workflow for in vivo anti-inflammatory studies.
Caption: Simplified NF-κB signaling pathway, a potential target for anti-inflammatory compounds.
While direct efficacy data for this compound is not currently available, the proposed framework provides a clear and structured approach for its evaluation. By systematically conducting the outlined in vitro and in vivo experiments and comparing the results against established standards, researchers can generate the necessary data to determine the therapeutic potential of this natural compound. The provided protocols and visualizations serve as a valuable resource for initiating and guiding this essential research.
Safety Operating Guide
Prudent Disposal Procedures for 4,8,12,16-Tetramethylheptadecan-4-olide
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS), 4,8,12,16-Tetramethylheptadecan-4-olide must be treated as a hazardous chemical for disposal purposes. This ensures the highest level of safety for laboratory personnel and environmental protection. The following guide provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to assume the substance may present unknown hazards. Adhere to standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields or goggles.
-
Ventilation: Conduct all handling and disposal preparations within a well-ventilated area, preferably inside a chemical fume hood.
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads). Collect the contaminated material into a designated, sealable container for hazardous waste disposal. Do not attempt to clean up large spills without consulting your institution's Environmental Health and Safety (EHS) department.
II. Waste Identification and Segregation
Proper identification and segregation are the foundational steps for compliant chemical waste disposal:
-
Waste Classification: Until specific hazard data is available, classify this compound as hazardous chemical waste. This is a precautionary measure to prevent improper disposal.
-
Segregation: Do not mix this waste with other chemical waste streams unless their compatibility is certain. Store it separately from strong acids, bases, and oxidizing agents to prevent potentially dangerous reactions.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through your institution's designated hazardous waste management program.
Step 1: Containerization
-
Select a container that is compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container with a secure, screw-top cap is recommended.
-
Ensure the container is in good condition, free of cracks or leaks.
-
Do not overfill the container; leave at least 10% of the volume as headspace to accommodate vapor expansion.
Step 2: Labeling
-
As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accumulation start date (the date the first of the waste was placed in the container)
-
The name and contact information of the principal investigator or laboratory supervisor
-
The laboratory room number and building
-
Step 3: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the container is stored in secondary containment to capture any potential leaks.
Step 4: Professional Disposal
-
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for a waste pickup.
-
Do not pour this compound down the drain or dispose of it in the regular trash.[1]
Empty Container Disposal
-
A container that held this compound is not considered "empty" until all contents have been removed.
-
For containers that held this chemical, it is best practice to triple-rinse them with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing and allowing the container to dry, deface the original label, and it may then be disposed of in the regular trash or recycled, in accordance with your institution's policies.[3]
IV. Quantitative Data Summary
In the absence of specific data for this compound, general guidelines for laboratory chemical waste accumulation should be followed.
| Parameter | Guideline |
| Waste Classification | Treat as Hazardous Waste |
| pH Range for Neutralization (if applicable) | Not recommended without specific data |
| Satellite Accumulation Area (SAA) Limit | Do not exceed 55 gallons of total hazardous waste |
| Time Limit for SAA Storage | Typically up to one year from the accumulation start date |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Navigating the Safe Handling of 4,8,12,16-Tetramethylheptadecan-4-olide: A Precautionary Approach
Absence of specific safety data for 4,8,12,16-Tetramethylheptadecan-4-olide necessitates a conservative, risk-based safety protocol. Researchers and drug development professionals must handle this compound with the assumption that it is hazardous. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans based on established best practices for handling novel or uncharacterized chemical substances.
Personal Protective Equipment (PPE): A Multi-layered Defense
Given the lack of specific toxicological data, a comprehensive PPE strategy is crucial to minimize potential exposure through dermal contact, inhalation, or ocular contact. The following table outlines the recommended PPE for handling this compound.
| Exposure Route | Required PPE | Specifications & Rationale |
| Dermal (Skin) | Double Nitrile Gloves | An inner glove with a taped cuff and an easily replaceable outer glove provide robust protection against potential skin absorption. Change the outer glove immediately upon any sign of contamination. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is mandatory to protect against splashes and spills. | |
| Full Coverage Clothing | Long pants and closed-toe shoes are required to ensure no skin is exposed. | |
| Ocular (Eye) | Chemical Splash Goggles | ANSI Z87.1-compliant goggles are essential to protect the eyes from splashes, mists, and airborne particles. |
| Inhalation | Chemical Fume Hood | All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation of any dust or vapors. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A meticulous operational plan is critical for minimizing the risk of exposure during routine laboratory procedures.
Engineering Controls and Preparation
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly before commencing any work.
-
Work Surface Preparation: Cover the work surface within the fume hood with disposable absorbent liners to contain any potential spills.
-
Equipment Assembly: Gather all necessary equipment, such as spatulas, weighing paper, vials, and solvents, and place them inside the fume hood before handling the compound.
-
Donning PPE: Put on all required personal protective equipment as specified in the table above.
Weighing and Solution Preparation
-
Weighing (Solid Form): Carefully weigh the solid compound on weighing paper or in a tared container within the chemical fume hood. Avoid creating dust.
-
Solution Preparation: To prepare a solution, slowly add the solvent to the weighed compound in a suitable container. Keep the container covered as much as possible during this process.
Disposal Plan: Managing Waste Responsibly
All waste generated from handling this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid materials, including used PPE (gloves, absorbent liners), weighing paper, and contaminated vials, in a dedicated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | Collect all unused solutions and rinseates in a sealed and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
